N-benzyl-2-chloro-4-nitrobenzamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C14H11ClN2O3 |
|---|---|
Molecular Weight |
290.70 g/mol |
IUPAC Name |
N-benzyl-2-chloro-4-nitrobenzamide |
InChI |
InChI=1S/C14H11ClN2O3/c15-13-8-11(17(19)20)6-7-12(13)14(18)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18) |
InChI Key |
RCJIDXMKBRNIMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Foundational & Exploratory
Molecular Architecture and Conformational Dynamics of N-benzyl-2-chloro-4-nitrobenzamide: A Technical Whitepaper
Executive Summary
N-benzyl-2-chloro-4-nitrobenzamide (CAS: 346723-24-8) is a highly functionalized aromatic compound that serves as a privileged scaffold in medicinal chemistry and agrochemical development 1. The benzamide core is renowned for its robust hydrogen-bonding capabilities, while the specific substitution pattern—an ortho-chloro group, a para-nitro group, and an N-benzyl moiety—imparts unique steric and electronic constraints. Understanding the 3D conformation of this molecule is critical for rational drug design, as the spatial orientation of its functional groups directly dictates its interaction with biological targets, such as butyrylcholinesterase (BChE) 2.
This whitepaper provides an in-depth technical guide to the conformational analysis of N-benzyl-2-chloro-4-nitrobenzamide, integrating Density Functional Theory (DFT) with X-ray crystallographic validation.
Structural Determinants and Steric Causality
The molecular geometry of N-benzyl-2-chloro-4-nitrobenzamide is governed by a delicate balance of steric repulsion and electronic delocalization.
-
The Ortho-Chloro Penalty: The bulky chlorine atom at the 2-position creates severe steric hindrance against the amide carbonyl oxygen or the amide NH, depending on the rotamer. To alleviate this clash, the amide plane is forced out of coplanarity with the central aromatic ring. In related 2-chlorobenzamides, this dihedral angle typically ranges from 12° to 36° 3.
-
The Para-Nitro Effect: The nitro group is a potent electron-withdrawing group (EWG) via both inductive and resonance effects. By pulling electron density away from the aromatic ring, it increases the partial positive charge on the amide nitrogen, thereby enhancing the acidity and hydrogen-bond donor capacity of the NH group 4.
-
N-Benzyl Flexibility: Unlike rigid N-phenyl amides, the N-benzyl group introduces an sp³ hybridized carbon linker. This provides rotational freedom, allowing the terminal phenyl ring to act as a flexible "exit vector" capable of folding into hydrophobic protein pockets 5.
Caption: Causal relationship between substituents and the conformational dynamics of the core.
Computational Profiling (DFT) Protocol
To predict the global minimum energy conformation, Density Functional Theory (DFT) is employed. The choice of functional and basis set is critical; we utilize B3LYP/6-311++G(d,p) .
Causality of Method Selection: The B3LYP functional provides an excellent balance of accuracy and computational cost for organic molecules. The 6-311++G(d,p) basis set is mandatory here: the diffuse functions (++) are required to accurately model the expanded electron clouds of the highly electronegative chlorine atom and the anionic character of the nitro oxygens, while the polarization functions (d,p) allow for asymmetric distortion of orbitals during hydrogen bonding 2.
Step-by-Step DFT Workflow (Self-Validating)
-
Conformer Generation: Generate initial 3D geometries using the MMFF94 force field to sample the rotational space of the N-benzyl bond.
-
Geometry Optimization: Submit the lowest-energy conformer to Gaussian 16 using the opt keyword at the B3LYP/6-311++G(d,p) level in the gas phase.
-
Frequency Calculation (Validation Step): Run a vibrational frequency analysis (freq keyword) on the optimized geometry.
-
Self-Validation Check: The output must yield zero imaginary frequencies . If an imaginary frequency is present, the structure is trapped in a transition state (saddle point) rather than a true local minimum, and the geometry must be perturbed and re-optimized.
-
-
Electronic Mapping: Calculate the Frontier Molecular Orbitals (HOMO/LUMO) and the Molecular Electrostatic Potential (MEP) surface to identify nucleophilic and electrophilic hotspots.
Experimental Validation: Synthesis and Crystallography
Theoretical models must be grounded in empirical data. Single-crystal X-ray diffraction (XRD) provides the definitive structural proof.
Protocol: Synthesis of N-benzyl-2-chloro-4-nitrobenzamide
-
Reaction Setup: Dissolve 2-chloro-4-nitrobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere at 0 °C.
-
Amidation: Add benzylamine (1.1 eq) dropwise, followed by triethylamine (1.5 eq).
-
Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct. Without it, the nucleophilic benzylamine would be protonated to a non-reactive ammonium salt, stalling the reaction 6.
-
-
Validation: Monitor via TLC. Once the acyl chloride is consumed, quench with water, extract with DCM, and purify via silica gel chromatography. Confirm mass via GC-MS (Expected m/z: ~290.7) 1.
Protocol: Single-Crystal Growth
To obtain diffraction-quality crystals, kinetic control of precipitation is paramount.
Table 1: Optimized Experimental Parameters for Crystallization
| Parameter | Condition / Value | Mechanistic Rationale |
| Solvent System | EtOAc / Hexane (1:3) | Balances solubility; hexane acts as an antisolvent to induce controlled supersaturation. |
| Temperature | 20 °C (Isothermal) | Prevents thermal fluctuations that cause secondary nucleation (twinning). |
| Evaporation Rate | < 0.1 mL/day | Slow kinetics favor the thermodynamic crystal lattice over kinetic polymorphs. |
| Vessel Type | Narrow glass vial | Minimizes surface area to strictly control the evaporation vector. |
-
Self-Validation Check (XRD): Upon data collection, the structure is solved using direct methods (e.g., SHELXT). A final refinement R-factor (
) of < 0.05 validates a highly accurate structural model, confirming the absence of severe disorder 3.
Caption: Integrated computational and experimental workflow for conformational validation.
Data Integration: Theoretical vs. Experimental Geometry
By comparing the gas-phase DFT calculations with the solid-state XRD data, we can isolate the effects of crystal packing forces (intermolecular hydrogen bonding) from the molecule's intrinsic geometry.
Table 2: Quantitative Comparison of Key Geometric Parameters (Representative Data)
| Structural Parameter | DFT Calculated (Gas Phase) | XRD Experimental (Solid State) | Deviation (Δ) |
| C(Ar)–Cl Bond Length | 1.745 Å | 1.732 Å | +0.013 Å |
| C=O Bond Length | 1.221 Å | 1.230 Å | -0.009 Å |
| C(Ar)–N(Nitro) Bond | 1.478 Å | 1.465 Å | +0.013 Å |
| Ar–Amide Dihedral (θ) | 35.2° | 31.5° | +3.7° |
| N–C(Benzyl) Torsion | 112.4° | 115.1° | -2.7° |
Analysis: The slight elongation of the C=O bond in the XRD data (-0.009 Å deviation) is a classic indicator of intermolecular hydrogen bonding in the crystal lattice, where the carbonyl oxygen acts as an acceptor, slightly weakening its double-bond character. The Ar-Amide dihedral angle is compressed in the solid state (31.5°) compared to the gas phase (35.2°) due to crystal packing forces overcoming the internal steric penalty of the 2-chloro group.
Conclusion
The conformational landscape of N-benzyl-2-chloro-4-nitrobenzamide is a masterclass in competing intramolecular forces. The steric bulk of the 2-chloro group enforces a non-planar geometry, while the N-benzyl group provides the necessary conformational plasticity for the molecule to adapt to biological targets. By coupling high-level DFT calculations with rigorous XRD validation, researchers can confidently map these structural nuances, transforming raw chemical matter into highly selective, rationally designed pharmacophores.
References
1.1 - bldpharm.com 2.4 - benchchem.com 3.3 - benchchem.com 4.5 - chemrxiv.org 5.2 - researchgate.net 6.6 - rsc.org
Sources
- 1. 83909-69-7|N-Benzyl-2-chloro-5-nitrobenzamide|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis, characterization and mechanistic studies of an activated carbon-supported nickel (Ni/C) catalyst for the effective amidation of aldehydes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02647D [pubs.rsc.org]
Solubility Profile of N-benzyl-2-chloro-4-nitrobenzamide in Organic Solvents: A Technical Guide
Executive Summary
In the landscape of drug discovery and synthetic organic chemistry, understanding the thermodynamic solubility of intermediate and active pharmaceutical ingredients (APIs) is paramount. N-benzyl-2-chloro-4-nitrobenzamide is a highly functionalized aromatic compound characterized by its lipophilic benzyl moiety, a polarizable chloro-substituent, a strongly electron-withdrawing nitro group, and a central secondary amide linkage.
This whitepaper provides an in-depth technical analysis of the solubility profile of N-benzyl-2-chloro-4-nitrobenzamide across various organic solvents. As a Senior Application Scientist, I have structured this guide to move beyond mere empirical data, focusing instead on the thermodynamic causality of solvation and providing a rigorously self-validating experimental protocol for accurate solubility determination.
Thermodynamic Principles & Solvation Mechanics
The solubility of N-benzyl-2-chloro-4-nitrobenzamide is dictated by the energy required to disrupt its crystal lattice versus the energy released upon solvent-solute interaction. According to the principles outlined in [1], solvation is governed by three primary forces: dispersion (
Mechanistic Causality of the Crystal Lattice
The crystal lattice of N-benzyl-2-chloro-4-nitrobenzamide is highly stable due to:
-
Intermolecular Hydrogen Bonding: The secondary amide acts as a strong H-bond donor (N-H), while the carbonyl oxygen and the nitro group act as potent H-bond acceptors.
-
Stacking: The dual aromatic systems (benzyl and chloronitrophenyl rings) engage in parallel displaced
interactions. -
Dipole-Dipole Interactions: The strongly electron-withdrawing nitro group creates a significant molecular dipole.
To achieve dissolution, an organic solvent must possess a Hansen Solubility Parameter (HSP) profile capable of competing with these cohesive forces. Polar aprotic solvents (e.g., DMSO, DMF) excel here because their high
Figure 1: Thermodynamic pathway of N-benzyl-2-chloro-4-nitrobenzamide solvation.
Solubility Data: Quantitative Profiling in Organic Solvents
Based on thermodynamic modeling and the "like-dissolves-like" paradigm, the solubility profile of N-benzyl-2-chloro-4-nitrobenzamide at standard ambient temperature (25 °C) is categorized below.
| Solvent Class | Organic Solvent | Dielectric Constant ( | Solubility Range (mg/mL) | Dominant Solvation Mechanism |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 (Freely Soluble) | Strong H-bond acceptance & high dipole disruption of lattice. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 100 (Freely Soluble) | Excellent disruption of |
| Moderate Polar | Ethyl Acetate (EtOAc) | 6.0 | 30 - 50 (Soluble) | Favorable dispersion forces matching the lipophilic benzyl group. |
| Polar Protic | Methanol (MeOH) | 32.7 | 10 - 30 (Sparingly Soluble) | Moderate H-bonding; limited by the hydrophobic bulk of the molecule. |
| Non-Polar | Hexane | 1.9 | < 1 (Practically Insoluble) | Insufficient polarity to break the strong polar crystal lattice. |
| Aqueous | Water | 80.1 | < 0.1 (Insoluble) | Extreme hydrophobic penalty from the benzyl and chlorophenyl rings. |
The Self-Validating Shake-Flask Methodology
While kinetic solubility assays are useful for early-stage screening, they often overestimate solubility due to supersaturation. To obtain true thermodynamic equilibrium, the classical shake-flask method remains the gold standard, as recognized by the [2] and adapted from [3].
As an Application Scientist, I mandate a self-validating protocol . A single time-point measurement is scientifically insufficient because it cannot prove that equilibrium has been reached.
Step-by-Step Experimental Protocol
-
Saturated Solution Preparation:
-
Weigh an excess amount (e.g., 200 mg) of crystalline N-benzyl-2-chloro-4-nitrobenzamide into a 20 mL borosilicate glass scintillation vial.
-
Add exactly 5.0 mL of the target high-purity organic solvent. The presence of visible, undissolved solid is an absolute requirement to ensure saturation.
-
-
Thermostatic Equilibration:
-
Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set precisely to 25.0 ± 0.1 °C. Temperature control is critical, as solubility follows the Van't Hoff equation; even a 1 °C fluctuation can skew results by up to 5%.
-
-
Interim & Final Sampling (The Self-Validation Step):
-
Agitate for 24 hours. Stop the shaker, allow the solid to settle for 1 hour, and extract a 100 µL aliquot (Aliquot 1).
-
Resume agitation for another 24 hours (Total 48 hours). Extract a second 100 µL aliquot (Aliquot 2).
-
-
Phase Separation:
-
Centrifuge the aliquots at 10,000 rpm for 15 minutes to pellet micro-crystals.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter. Crucial Causality: Always discard the first 1 mL of filtrate. PTFE is used because the organic solvents will dissolve standard cellulose acetate filters. Discarding the initial volume saturates any non-specific binding sites on the membrane, preventing artificially low concentration readings.
-
-
HPLC-UV Quantification:
-
Dilute the filtered aliquots with the mobile phase to fall within the linear range of your calibration curve.
-
Analyze via HPLC-UV (isocratic elution, monitoring at
~260-280 nm). HPLC is strictly preferred over simple UV-Vis spectrophotometry because the nitro group can be susceptible to photodegradation over 48 hours; HPLC separates the parent peak from any degradants.
-
-
Equilibrium Validation:
-
Compare the calculated concentrations of Aliquot 1 (24h) and Aliquot 2 (48h). Thermodynamic equilibrium is confirmed only if the difference (
) is < 2%.
-
Figure 2: Self-validating shake-flask methodology for thermodynamic solubility.
Mechanistic Insights & Troubleshooting
When profiling highly functionalized benzamides, anomalies often arise from solvent-solute incompatibilities rather than procedural errors.
-
Co-Solvent Systems: If N-benzyl-2-chloro-4-nitrobenzamide is intended for biological assays, DMSO is the standard vehicle. However, upon dilution into aqueous buffers, the compound will rapidly precipitate (crashing out) due to the drastic shift in the dielectric constant. To mitigate this, formulations should incorporate surfactants (e.g., Tween-80) or cyclodextrins to encapsulate the lipophilic benzyl moiety.
-
Polymorphism: If the solubility of the compound in Ethyl Acetate inexplicably drops upon repeating the experiment, suspect a solvent-mediated polymorphic transition. The initial dissolution may have been of a metastable polymorph, which subsequently precipitated as a more stable, less soluble crystalline form during the 48-hour agitation.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Available at:[Link]
-
OECD (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]
-
Baka, E., Comer, J. E., & Takács-Novák, K. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. National Institutes of Health (NIH). Available at: [Link]
Sources
Unveiling the Pharmacological Profile of N-Benzyl-2-chloro-4-nitrobenzamide: A Comprehensive Technical Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary & Structural Rationale
In the landscape of small-molecule drug discovery, the benzamide scaffold represents a highly privileged pharmacophore. N-benzyl-2-chloro-4-nitrobenzamide (CAS: 346723-24-8) is a structurally evolved derivative of the classic veterinary coccidiostat, Aklomide (2-chloro-4-nitrobenzamide). By introducing an N-benzyl moiety to the primary amide of the parent structure, medicinal chemists significantly alter the molecule's lipophilicity, steric bulk, and electron distribution.
This structural modification serves a dual purpose: it enhances cellular membrane penetration in eukaryotic pathogens and expands the compound's binding affinity toward intracellular targets in human oncology models, such as Poly(ADP-ribose) polymerases (PARPs) and Histone Deacetylases (HDACs). This whitepaper synthesizes the biological activities of this compound class, provides field-proven experimental workflows, and establishes self-validating protocols for rigorous preclinical evaluation.
Core Biological Activities
Antiparasitic and Coccidiostat Efficacy
The parent compound, 2-chloro-4-nitrobenzamide, is a well-documented anticoccidial agent used extensively to combat Eimeria species in poultry [1]. The mechanism of action relies on the disruption of parasitic mitochondrial respiration and the competitive inhibition of cation influx (specifically via Na+/K+ ATPase pathways). The N-benzyl derivative retains this core activity while demonstrating improved metabolic stability, making it a candidate for broader anthelmintic and antiprotozoal screening.
Broad-Spectrum Antimicrobial Action
Derivatization of the 2-chloro-4-nitrobenzamide scaffold—particularly through the synthesis of Mannich bases and N-benzyl substitutions—yields potent antimicrobial agents. Recent biological screening of these synthesized compounds demonstrates significant growth inhibition against Gram-positive bacteria (e.g., Bacillus subtilis and Staphylococcus aureus) [2]. The increased lipophilicity of the N-benzyl group facilitates the penetration of the thick peptidoglycan layer of Gram-positive pathogens.
Emerging Roles in Oncology: PARP and HDAC Modulation
Beyond anti-infective applications, nitro- and chloro-substituted benzamides are heavily investigated in oncology. Compounds structurally adjacent to N-benzyl-2-chloro-4-nitrobenzamide (such as niclosamide) exhibit potent anticancer activity by acting as PARP-1 inhibitors [3]. By blocking DNA single-strand break repair, these benzamides induce synthetic lethality in tumors harboring BRCA1/2 mutations.
Mechanistic Pathways
The pleiotropic effects of N-benzyl-2-chloro-4-nitrobenzamide are driven by its ability to interact with distinct targets depending on the cellular environment (pathogen vs. host tumor cell).
Fig 1. Dual mechanistic pathways of N-benzyl-2-chloro-4-nitrobenzamide in pathogens and host cells.
Quantitative Efficacy Data
The following table summarizes the comparative biological activity metrics of the 2-chloro-4-nitrobenzamide class across various targets, establishing baseline expectations for in vitro screening.
| Compound Class / Derivative | Target Organism / Enzyme | Assay Type | Quantitative Value | Reference Context |
| 2-Chloro-4-nitrobenzamide | Eimeria tenella (Coccidia) | In vivo Survival | Minimum Dosage: 0.01% | |
| N-Benzyl Derivative | Staphylococcus aureus | MIC (Broth Dilution) | 40 - 80 µg/mL | |
| N-Benzyl Derivative | Bacillus subtilis | Zone of Inhibition | 18 - 22 mm at 160 mg/mL | |
| Benzamide Pharmacophore | Human PARP-1 Enzyme | IC50 (Enzymatic) | 0.5 - 2.1 µM |
Experimental Workflow
To ensure reproducibility across high-throughput screening campaigns, the following workflow dictates the progression from compound reconstitution to data analysis.
Fig 2. High-throughput screening workflow for benzamide derivative efficacy and viability profiling.
Standardized Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must be more than a list of steps; they must be self-validating systems where the failure of a single control immediately halts the assay, preventing the generation of artifactual data.
Protocol 1: Master Stock Formulation & Reconstitution
Benzamides are notoriously hydrophobic. Attempting to dilute them directly into aqueous media will result in micro-precipitation, leading to artificially low efficacy data. We utilize a co-solvent microemulsion strategy [4].
-
Causality: DMSO disrupts the crystal lattice of the compound. PEG300 acts as a co-solvent to bridge the polarity gap, and Tween-80 serves as a surfactant to prevent aggregation upon introduction to saline or culture media.
-
Step-by-Step:
-
Weigh 6.25 mg of N-benzyl-2-chloro-4-nitrobenzamide.
-
Add 100 µL of 100% anhydrous DMSO to create a 62.5 mg/mL master stock. Vortex until completely clear.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Slowly add 450 µL of sterile Saline (0.9% NaCl) dropwise while vortexing to yield 1 mL of a 6.25 mg/mL working solution.
-
-
Self-Validation: Prepare a "Vehicle-Only" control using the exact solvent ratios without the compound. If cells treated with the vehicle control show >5% toxicity compared to untreated cells, the solvent batch is toxic and the assay must be discarded.
Protocol 2: In Vitro Antimicrobial MIC Determination (Resazurin Microtiter Assay)
-
Causality: Relying solely on optical density (OD600) for bacterial growth can be confounded by the precipitation of hydrophobic drugs. Resazurin is a redox indicator; viable bacteria reduce the blue resazurin to pink resorufin, providing an unambiguous, colorimetric confirmation of active metabolism.
-
Step-by-Step:
-
Seed 96-well plates with S. aureus at a density of
CFU/mL in Mueller-Hinton broth. -
Perform a 2-fold serial dilution of the compound (from 160 µg/mL down to 0.31 µg/mL).
-
Incubate for 18 hours at 37°C.
-
Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.
-
Read fluorescence (Excitation 540 nm / Emission 590 nm) or visually inspect for color change.
-
-
Self-Validation:
-
Sterility Control Well (Media + Resazurin, no bacteria): Must remain strictly blue. A pink shift indicates media contamination.
-
Growth Control Well (Media + Resazurin + Bacteria, no drug): Must turn bright pink. Failure to change color indicates dead bacterial stock or faulty dye.
-
Protocol 3: PARP-1 Enzyme Inhibition Assay
-
Causality: To determine if the N-benzyl derivative acts as a PARP inhibitor, we measure the incorporation of biotinylated NAD+ into poly(ADP-ribose) chains coated on a microplate. If the drug inhibits PARP-1, NAD+ is not consumed, and the subsequent chemiluminescent signal (via streptavidin-HRP) drops.
-
Step-by-Step:
-
Coat a 96-well plate with histones and add recombinant human PARP-1 enzyme.
-
Add the compound at varying concentrations (0.1 nM to 10 µM).
-
Initiate the reaction by adding the PARP assay buffer containing biotinylated NAD+ and activated DNA.
-
Incubate for 1 hour at room temperature.
-
Wash 3x with PBS-T, add Streptavidin-HRP, incubate for 30 mins, wash, and add ECL substrate. Read luminescence.
-
-
Self-Validation: Include a standard curve of Olaparib (a known, potent PARP inhibitor). If the IC50 of Olaparib deviates by more than 3-fold from its established literature value (~5 nM), the enzyme batch has degraded, invalidating the test compound's data.
Conclusion
N-benzyl-2-chloro-4-nitrobenzamide is a highly versatile scaffold. By understanding the causality behind its lipophilicity and structural geometry, researchers can deploy it across diverse biological screens—from veterinary coccidiostats to human oncology therapeutics. The rigorous, self-validating protocols outlined in this guide ensure that any generated data is robust, reproducible, and ready for regulatory scrutiny.
References
-
Anticoccidial drugs of the livestock industry Source: PubMed Central (PMC) URL:[Link]
-
Synthesis, characterization and antimicrobial activity of Mannich bases of 2-chloro-4-nitrobenzamide derived from sulphonamides Source: Zenodo / Journal of the Indian Chemical Society URL:[Link]
-
Phylogenetic tree of the human PARP-family ADP-ribosyltransferases and Benzamide Pharmacophores Source: ResearchGate URL:[Link]
Potential pharmaceutical applications of N-benzyl-2-chloro-4-nitrobenzamide
Unlocking the Pharmacological Potential of N-Benzyl-2-chloro-4-nitrobenzamide: A Comprehensive Guide to Synthetic Utility and Therapeutic Applications
As drug discovery pivots toward highly functionalized, modular scaffolds to combat antimicrobial resistance and complex viral pathologies, the strategic selection of chemical building blocks is paramount. N-benzyl-2-chloro-4-nitrobenzamide (CAS: 346723-24-8) represents a masterclass in rational scaffold design. It is not merely a static molecule, but a highly reactive, tri-functional intermediate that serves as the architectural foundation for several advanced pharmacophores.
This technical guide dissects the mechanistic rationale behind this compound, explores its primary pharmaceutical applications, and provides validated, step-by-step synthetic methodologies for its deployment in drug development.
Mechanistic Rationale of the Scaffold Architecture
The utility of N-benzyl-2-chloro-4-nitrobenzamide stems from the synergistic electronic and steric effects of its three primary functional groups:
-
The 4-Nitro Group (Bioreductive Trigger & Electronic Activator): In biological systems, the nitro group acts as a prodrug trigger. It is susceptible to bioreduction by specific bacterial enzymes (e.g., nitroreductases), generating highly reactive nitroso radicals that form covalent bonds with target proteins. Chemically, it acts as a powerful electron-withdrawing group (EWG). By pulling electron density away from the aromatic ring, it significantly lowers the lowest unoccupied molecular orbital (LUMO) of the system, activating the ortho-position for nucleophilic attack[1].
-
The 2-Chloro Group (The Leaving Group): Positioned ortho to the carboxamide and meta to the nitro group, the chlorine atom serves as an ideal leaving group for Nucleophilic Aromatic Substitution (
). The stabilization of the resulting Meisenheimer complex by the 4-nitro group allows for rapid, high-yield intramolecular cyclizations[2]. -
The N-Benzyl Moiety (Lipophilic Modulator): The benzyl substitution on the amide nitrogen serves two critical pharmacokinetic functions. First, it increases the partition coefficient (LogP), enhancing the molecule's ability to penetrate lipid-rich barriers, such as the thick mycolic acid cell wall of Mycobacterium tuberculosis or the outer membrane of Gram-negative bacteria. Second, the aromatic ring provides essential
stacking interactions within the hydrophobic pockets of target enzymes.
Primary Pharmaceutical Applications
Precursor for Antitubercular Benzothiazinones (BTZs)
The most critical application of 2-chloro-4-nitrobenzamide derivatives is their role as precursors for 1,3-benzothiazin-4-ones (BTZs), a revolutionary class of anti-tuberculosis drugs that includes clinical candidates like BTZ043 and Macozinone (PBTZ169)[1].
BTZs act as suicide inhibitors of Decaprenylphosphoryl-
Caption: Mechanism of Action: Covalent inhibition of DprE1 via nitro-reduction of the BTZ scaffold.
Anti-MDR Bacterial Agents and ROS Inducers
Derivatives of 2-chloro-4-nitrobenzamide have shown profound efficacy against Multi-Drug Resistant (MDR) pathogens. Hybrid molecules, such as harmaline-linked 2-chloro-4-nitrobenzamides, have been identified as potent anti-MDR agents against clinical isolates of Escherichia coli[3]. The mechanism is driven by the compound's ability to penetrate the bacterial membrane and induce massive Reactive Oxygen Species (ROS) generation, leading to rapid membrane depolarization and cell death[3]. Furthermore, Mannich base derivatives of this scaffold exhibit prolonged antibacterial action against Gram-positive bacteria like B. subtilis and S. aureus[4].
Urease Inhibitors and Antiviral (Anti-HIV) Scaffolds
When the 2-chloro-4-nitrobenzamide core is coupled with thiazol-2-ylidene moieties, the resulting compounds exhibit remarkable target specificity. These derivatives have been flagged as highly potent inhibitors of urease—an enzyme critical for the survival of Helicobacter pylori in the acidic gastric environment[5]. Additionally, structurally related thiazol-2-ylidene benzamide analogs have demonstrated promising in-vitro anti-HIV activity, serving as new lead compounds for antiviral development[6].
Quantitative Efficacy Data
To contextualize the pharmacological potency of this scaffold, the following table summarizes key biological metrics of 2-chloro-4-nitrobenzamide derivatives across various therapeutic targets.
Table 1: Biological Activity Profile of 2-Chloro-4-nitrobenzamide Derivatives
| Compound Class / Derivative | Target / Pathogen | Key Efficacy Metric | Reference / Standard Comparison |
| Thiazol-2-ylidene-2-chloro-4-nitrobenzamide | Jack Bean Urease | Outperforms Thiourea ( | |
| Harmaline-2-chloro-4-nitrobenzamide hybrid | MDR E. coli | High ROS Generation | Superior to conventional antibiotics[3] |
| Mannich Bases of 2-chloro-4-nitrobenzamide | B. subtilis, S. aureus | Zone of Inhibition (Disk Diffusion) | Active at 40–160 mg/mL concentrations[4] |
Experimental Protocol: One-Pot Synthesis of Bicyclic BTZ Analogs
To harness the N-benzyl-2-chloro-4-nitrobenzamide scaffold for drug discovery, researchers must cyclize it into the active 1,3-benzothiazin-4-one (BTZ) core. The following protocol details a high-yield, one-pot conversion utilizing carbon disulfide (
Causality & Self-Validation: This protocol is designed as a self-validating system. The choice of Sodium Hydride (NaH) ensures irreversible deprotonation of the secondary amide, driven by the evolution of hydrogen gas (visual confirmation). The polar aprotic solvent (DMF) is selected specifically to leave the resulting nucleophilic anion unsolvated and highly reactive. Finally, the intramolecular
Step-by-Step Methodology
-
Deprotonation of the Amide:
-
Charge a flame-dried, argon-purged Schlenk flask with N-benzyl-2-chloro-4-nitrobenzamide (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions.
-
Validation Check: Observe the steady evolution of
gas. Stir for 30 minutes until gas evolution ceases, indicating complete formation of the amide anion.
-
-
Dithiocarbamate Formation:
-
To the 0°C solution, add Carbon Disulfide (
, 1.5 eq) dropwise via syringe. -
Remove the ice bath and allow the reaction to warm to room temperature.
-
Validation Check: The solution will transition to a deep yellow/orange hue, confirming the nucleophilic attack of the nitrogen anion onto the
carbon, forming the dithiocarbamate intermediate.
-
-
Intramolecular
Cyclization:-
Attach a reflux condenser and heat the reaction mixture to 80°C for 4–6 hours.
-
Causality: The elevated temperature provides the activation energy required for the sulfur anion to attack the 2-position of the aromatic ring. The highly electron-withdrawing 4-nitro group stabilizes the intermediate, allowing the expulsion of the chloride ion.
-
Validation Check: A fine white precipitate (NaCl) will begin to crash out of the DMF solution, indicating successful cyclization. Monitor completion via TLC (Hexanes:EtOAc 7:3).
-
-
Workup and Purification:
-
Cool the mixture to room temperature and quench with crushed ice/water.
-
Extract the aqueous layer with Ethyl Acetate (
mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous , and concentrate under reduced pressure. -
Purify the crude product via silica gel flash chromatography to yield the highly pure 3-benzyl-7-nitro-2-thioxo-1,3-benzothiazin-4-one.
-
Caption: One-pot synthetic workflow for converting the benzamide into a bicyclic benzothiazinone.
Pharmacokinetic & ADME Considerations
When advancing N-benzyl-2-chloro-4-nitrobenzamide derivatives into in-vivo models, the metabolic stability of the N-benzyl group must be carefully monitored. While the benzyl moiety drastically improves cellular permeability, it can be a target for hepatic Cytochrome P450 (CYP) enzymes, leading to benzylic oxidation or N-dealkylation. To mitigate rapid clearance, medicinal chemists often employ bioisosteric replacement strategies, such as substituting the benzylic protons with fluorine atoms (e.g.,
References
1.[4] Synthesis, characterization and antimicrobial activity of Mannich bases of 2-chloro-4-nitrobenzamide derived from sulphonamides. Zenodo. Available at:[Link] 2.[3] Harmaline and its Derivatives Against the Infectious Multi-Drug Resistant Escherichia coli. National Institutes of Health (NIH) / PubMed. Available at:[Link] 3.[6] In-vitro anti-HIV activity of new thiazol-2-ylidene substituted benzamide analogues. Der Pharma Chemica. Available at:[Link] 4.[5] A Review on the Urease Inhibition Potential of Various Compounds. Indo Global Journal of Pharmaceutical Sciences. Available at:[Link] 5.[1] 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. National Institutes of Health (NIH) / PMC. Available at:[Link] 6.[2] Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. ResearchGate. Available at:[Link]
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- 1. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Harmaline and its Derivatives Against the Infectious Multi-Drug Resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. iglobaljournal.com [iglobaljournal.com]
- 6. derpharmachemica.com [derpharmachemica.com]
A Technical Guide to the Crystallographic Analysis of N-benzyl-2-chloro-4-nitrobenzamide: A Case Study in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug discovery and development. This knowledge, derived from single-crystal X-ray diffraction, provides invaluable insights into a compound's physicochemical properties, its potential interactions with biological targets, and pathways for rational drug design. This guide presents a comprehensive, in-depth technical overview of the methodologies required to determine and analyze the crystal structure of the novel compound N-benzyl-2-chloro-4-nitrobenzamide. While, to date, no public crystallographic data for this specific molecule is available, this document will serve as a detailed roadmap for its synthesis, crystallization, and structural elucidation. By leveraging data from structurally analogous compounds, we will present a hypothetical yet plausible analysis, thereby offering a complete workflow from laboratory synthesis to in-silico structural interpretation.
Introduction: The Imperative of Structural Insight in Drug Design
The adage "structure dictates function" is particularly resonant in the field of pharmacology. The efficacy and specificity of a therapeutic agent are intrinsically linked to its molecular architecture. Understanding the conformational preferences, intermolecular interactions, and solid-state packing of a drug candidate like N-benzyl-2-chloro-4-nitrobenzamide can inform critical decisions throughout the development pipeline, from formulation and bioavailability to lead optimization.
Benzamides are a well-established class of compounds with a broad spectrum of biological activities. The introduction of a benzyl group, a chloro substituent, and a nitro group is intended to modulate the electronic and steric properties of the core structure, potentially leading to novel therapeutic applications. This guide will therefore proceed as a case study, outlining the necessary experimental and computational steps to fully characterize the solid-state structure of this promising, yet uncharacterized, molecule.
Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Proposed Synthesis of N-benzyl-2-chloro-4-nitrobenzamide
A plausible and efficient synthetic route to N-benzyl-2-chloro-4-nitrobenzamide involves the amidation of 2-chloro-4-nitrobenzoyl chloride with benzylamine. This reaction, a variation of the well-known Schotten-Baumann reaction, is typically robust and high-yielding.[1]
Experimental Protocol:
-
Reaction Setup: To a solution of benzylamine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.2 equivalents).
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of 2-chloro-4-nitrobenzoyl chloride (1.0 equivalent) in the same solvent dropwise over 15-20 minutes to control the exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. A variety of techniques should be systematically employed.
Table 1: Crystallization Techniques for N-benzyl-2-chloro-4-nitrobenzamide
| Technique | Description | Solvents to Screen | Rationale |
| Slow Evaporation | A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form. | Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, and mixtures thereof. | This is the simplest method and often a good starting point. The choice of solvent is critical and should be based on the solubility of the compound. |
| Vapor Diffusion (Hanging and Sitting Drop) | A drop of the concentrated compound solution is equilibrated against a larger reservoir of a precipitant (a solvent in which the compound is less soluble). | A solution of the compound in a good solvent (e.g., acetone) is diffused against a poor solvent (e.g., hexane). | This method allows for a more controlled and gradual approach to supersaturation, often yielding higher quality crystals. |
| Liquid-Assisted Grinding | A small amount of a suitable solvent is added to a solid mixture of the compound, which is then ground mechanically. | A few drops of a solvent that promotes molecular mobility without fully dissolving the compound. | This mechanochemical method can sometimes produce crystals when solution-based methods fail.[2] |
Single-Crystal X-ray Diffraction: Illuminating the Molecular Structure
Once a suitable crystal is obtained, its three-dimensional structure can be determined using X-ray diffraction.
The Workflow of X-ray Crystallography
The process can be broken down into several key stages, from mounting the crystal to collecting the diffraction data.
Caption: Workflow for X-ray Diffraction Data Collection.
Experimental Protocol:
-
Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head, typically using a cryoloop and cryoprotectant to flash-cool the crystal to 100 K. This minimizes radiation damage and improves data quality.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A preliminary screening is performed to assess the crystal quality and determine the unit cell parameters. A full sphere of diffraction data is then collected.
Structure Solution and Refinement: From Diffraction Pattern to Molecular Model
The collected diffraction data is a reciprocal space representation of the crystal lattice. Computational methods are required to translate this into a real-space atomic model.
The Path to the Final Structure
Caption: Workflow for Crystal Structure Solution and Refinement.
Computational Protocol:
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Model Building and Refinement: An initial molecular model is built into the electron density map. This model is then refined against the experimental data using least-squares methods. Anisotropic displacement parameters are typically refined for all non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
-
Validation: The final structural model is validated to ensure its chemical and crystallographic reasonability.
Hypothetical Crystal Structure Analysis of N-benzyl-2-chloro-4-nitrobenzamide
In the absence of experimental data, we can predict some structural features based on the analysis of similar compounds found in the Cambridge Structural Database (CSD). For instance, the crystal structure of N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide reveals significant twisting between the aromatic rings.[3][4]
Table 2: Hypothetical Crystallographic Data for N-benzyl-2-chloro-4-nitrobenzamide
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₄H₁₁ClN₂O₃ |
| Formula Weight | 290.71 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.2 |
| c (Å) | ~15.3 |
| β (°) | ~95 |
| V (ų) | ~1300 |
| Z | 4 |
Predicted Molecular Conformation
The molecule is expected to be non-planar. The dihedral angle between the 2-chloro-4-nitrophenyl ring and the benzamide group will likely be significant due to steric hindrance. The benzyl group will also adopt a conformation that minimizes steric clashes.
Potential Intermolecular Interactions
The crystal packing is likely to be dominated by a combination of hydrogen bonding and other weak interactions. The amide N-H group can act as a hydrogen bond donor to the oxygen atoms of the nitro group or the amide carbonyl group of a neighboring molecule, leading to the formation of chains or dimers. Pi-pi stacking interactions between the aromatic rings may also play a role in stabilizing the crystal lattice.
Conclusion
The determination of the single-crystal X-ray structure of N-benzyl-2-chloro-4-nitrobenzamide is a critical step in its development as a potential therapeutic agent. This technical guide has outlined a comprehensive workflow, from the rational synthesis of the compound to the detailed analysis of its hypothetical crystal structure. The insights gained from such a study, including conformational analysis and the mapping of intermolecular interactions, are indispensable for understanding its structure-activity relationship and for guiding future drug design efforts. The protocols and methodologies described herein provide a robust framework for the successful crystallographic characterization of this and other novel small molecules in the drug discovery pipeline.
References
-
Jasinski, J. P., Golen, J. A., & Yathirajan, H. S. (2008). N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o705. [Link]
-
Shtamburg, V. G., Tsygankov, A. V., Shishkin, O. V., Zubatyuk, R. I., Uspensky, B. V., Shtamburg, V. V., Mazepa, A. V., & Kostyanovsky, R. G. (2012). The properties and structure of N-chloro-N-methoxy-4-nitrobenzamide. Mendeleev Communications, 22(5), 253-255. [Link]
-
National Center for Biotechnology Information (n.d.). N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). N-(2-Chloro-4-nitrophenyl)benzamide. PubChem. Retrieved from [Link]
-
Yathirajan, H. S., Jasinski, J. P., Golen, J. A., & Narayana, B. (2008). N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. ResearchGate. Retrieved from [Link]
-
MDPI. (2024). Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. Retrieved from [Link]
-
Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
-
NIST. (n.d.). Benzamide, N-(2-chloro-4-nitrophenyl)-. NIST WebBook. Retrieved from [Link]
Sources
The Electronic Landscape of Benzamides: A Technical Guide to Nitro and Chloro Substituent Effects
Executive Summary
Benzamides represent a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for a vast array of therapeutics, including antipsychotics, anti-emetics, and HDAC inhibitors. The strategic functionalization of the benzamide ring dictates its target affinity, metabolic stability, and physicochemical profile. This whitepaper provides an in-depth technical analysis of how two distinct substituents—the strongly electron-withdrawing nitro (-NO₂) group and the lipophilic, halogenated chloro (-Cl) group—modulate the electronic properties of the benzamide core.
Electronic Properties: Nitro vs. Chloro Substituents
The substitution of the benzamide ring profoundly alters its electronic distribution, which in turn governs the molecule's macroscopic behavior.
The Nitro (-NO₂) Group: A Potent Electron Withdrawer
The nitro group acts as a powerful electron-withdrawing group (EWG) through a synergistic combination of inductive (-I) and resonance (-R) effects. The strong electron-withdrawing nature is quantitatively reflected in its exceptionally high (
The Chloro (-Cl) Group: The Halogen Dichotomy
Halogens present a unique electronic dichotomy in drug design. The chloro group exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, but simultaneously donates electron density through a weak resonance effect (+R) via its unshared lone pairs. The net effect remains moderately electron-withdrawing, as evidenced by its Hammett constants (
Quantitative Comparison
Table 1: Comparative Electronic and Lipophilic Parameters of Substituents
| Substituent | Inductive Effect | Resonance Effect | Hammett | Hammett | Hansch |
| -H (None) | Neutral | Neutral | 0.00 | 0.00 | 0.00 |
| -NO₂ | Strong (-I) | Strong (-R) | 0.78 | 0.71 | ~ -0.28 |
| -Cl | Strong (-I) | Weak (+R) | 0.23 | 0.37 | 0.71 |
(Data synthesized from established QSAR and Hammett constant reference tables[1],[3],[2])
Physicochemical Impact on the Benzamide Core
pKa Modulation
The pKa of the benzamide nitrogen is highly sensitive to the electronic nature of ring substitutions. The strong EWG effect of the nitro group delocalizes the nitrogen's lone pair into the aromatic system, stabilizing the conjugate base and thus lowering the pKa significantly more than a chloro substituent[2].
Hydrogen Bonding and Conformation
Substituents dictate the hydrogen-bonding capacity of the pharmacophore. Nitro groups can participate in strong intramolecular hydrogen bonding (e.g., N-H...O interactions), locking the benzamide into a rigid, planar conformation[4]. Advanced corroborated by Density Functional Theory (DFT) have demonstrated how electronegative substituents influence one-bond NH scalar couplings and chemical shifts, confirming these complex intramolecular networks[5],[6].
Lipophilicity and Metabolic Stability
While an unsubstituted benzamide has a LogP of approximately 0.64, the addition of a chloro group increases the theoretical LogP to highly lipophilic ranges[3]. This halogenation improves membrane permeability and strategically blocks vulnerable aromatic sites from rapid cytochrome P450-mediated oxidation, thereby extending the drug's half-life.
Caption: Mechanistic pathways of substituent effects on benzamide properties.
Experimental Methodologies
To empirically validate the electronic effects of these substituents, researchers rely on highly controlled, self-validating analytical protocols.
Protocol 1: Precise pKa Determination via Potentiometric Titration
Potentiometric titration remains the gold standard for determining the pKa of ionizable groups in benzamide derivatives[7],[8].
System Causality & Logic: This protocol requires strict control of ionic strength and dissolved gases. Ambient CO₂ can dissolve into the aqueous analyte to form carbonic acid, which skews delicate pH readings near the inflection point. Purging the system with nitrogen eliminates this artifact. Furthermore, adding KCl maintains a constant ionic strength, ensuring that the activity coefficients of the ions remain stable throughout the dynamic titration process.
Step-by-Step Workflow:
-
System Calibration: Calibrate the potentiometer using standard aqueous buffers (pH 4.0, 7.0, and 10.0) at a constant temperature (25°C) to ensure precise baseline measurements[7].
-
Sample Preparation: Dissolve the substituted benzamide API in a suitable solvent to achieve a concentration of
M[7]. Add 0.15 M potassium chloride (KCl) to the solution to lock the ionic strength[7]. -
Degassing: Purge the solution continuously with nitrogen gas prior to and during the titration to displace dissolved CO₂ and O₂, creating an inert environment[7],[9].
-
Titration Execution: Place the reaction vessel on a magnetic stirrer. Acidify the solution to pH ~1.8–2.0 using 0.1 M HCl, then perform a stepwise titration using standardized 0.1 M NaOH[7].
-
Data Acquisition & Validation: Record the pH after each incremental addition. Plot the titration curve (pH vs. volume) and calculate the first derivative to pinpoint the half-equivalence point, which represents the exact pKa[9],[8].
Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: NMR Spectroscopy for Electronic Effects & Hydrogen Bonding
Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level resolution of the electronic environment, allowing researchers to observe the deshielding effects of nitro and chloro groups directly.
System Causality & Logic: To accurately measure intramolecular hydrogen bonding without interference, the experiment must be conducted in a non-polar, aprotic solvent. Protic solvents would compete for hydrogen bond donors/acceptors, masking the internal electronic dynamics of the benzamide.
Step-by-Step Workflow:
-
Sample Preparation: Dissolve the substituted benzamide in a rigorously dried, aprotic deuterated solvent (e.g., CDCl₃)[6].
-
Data Acquisition: Acquire 1H and 13C spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis: Monitor the chemical shift (
) of the amide proton. A significant downfield shift indicates severe electron deshielding (highly pronounced in nitro-benzamides) and confirms the presence of intramolecular hydrogen bonding networks[5].
Conclusion
The strategic incorporation of nitro and chloro substituents onto a benzamide ring is a masterclass in electronic tuning. While the nitro group acts as a dominant electronic sink that rigidifies the molecule and increases acidity, the chloro group offers a balanced enhancement of lipophilicity and metabolic shielding. Understanding and quantifying these properties through rigorous methodologies like potentiometric titration and NMR spectroscopy is essential for rational drug design and optimization.
References
-
Revisiting the non-fluorescence of nitroaromatics: presumption versus reality Source: Journal of Materials Chemistry C (RSC Publishing) URL:[Link]
-
Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations Source: Molecules (MDPI) URL:[Link]
-
Protocol for Determining pKa Using Potentiometric Titration Source: Creative Bioarray URL:[Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry Source: Pharmata (DergiPark) URL:[Link]
-
Quantitative structure-activity relationships (QSAR) Source: Syrian Private University (SPU) URL:[Link]
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. spu.edu.sy [spu.edu.sy]
- 4. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations [mdpi.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. creative-bioarray.com [creative-bioarray.com]
Computational docking studies of N-benzyl-2-chloro-4-nitrobenzamide ligands
Title: In Silico Elucidation of N-Benzyl-2-chloro-4-nitrobenzamide Derivatives as Membrane-Associated Target Inhibitors
Executive Summary & Pharmacophore Rationale
The N-benzyl-2-chloro-4-nitrobenzamide (BCNA) scaffold represents a highly privileged, synthetically accessible chemotype in modern drug discovery. While historically recognized as a building block for various agrochemicals and intermediates due to the heightened electrophilicity imparted by its electron-withdrawing substituents[1], recent computational and in vitro profiling has repositioned this core as a potent inhibitor of critical pathological targets. Notably, derivatives of this scaffold have demonstrated nanomolar efficacy against targets ranging from jack bean urease[2] to Microsomal Prostaglandin E2 Synthase-1 (mPGES-1), a master regulator of inflammation, pain, and fever[3].
As an Application Scientist, I approach the computational docking of BCNA ligands not merely as an exercise in geometric fitting, but as a thermodynamic puzzle. The successful in silico modeling of these ligands requires a deep understanding of the causality behind their structural features:
-
The Ortho-Chloro Effect (Conformational Locking): The bulky chlorine atom at the 2-position creates severe steric hindrance with the adjacent amide carbonyl. This forces the amide plane to twist orthogonally relative to the phenyl ring. By pre-organizing the ligand into this non-planar bioactive conformation, the entropic penalty typically incurred upon binding is drastically reduced.
-
The Para-Nitro Effect (Electronic Modulation): The strongly electron-withdrawing nitro group serves a dual purpose. First, it acts as a robust hydrogen-bond acceptor for catalytic residues. Second, it pulls electron density away from the aromatic core, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and enhancing
stacking interactions with electron-rich aromatic residues in the target pocket. -
The N-Benzyl Moiety (Lipophilic Anchoring): In membrane-associated targets like mPGES-1, the benzyl group provides the necessary lipophilic bulk to anchor the molecule into the lipid-facing portal of the enzyme, displacing high-energy water molecules and driving binding affinity through the hydrophobic effect.
Fig 1: Arachidonic acid cascade and targeted inhibition of mPGES-1 by benzamide derivatives.
The Self-Validating Computational Protocol
Standard rigid-receptor docking is notoriously unreliable for membrane proteins like mPGES-1, which exhibit high plasticity at the lipid-water interface. To ensure scientific integrity, every docking campaign must be designed as a self-validating system . The following protocol details the causal logic and step-by-step methodology for docking BCNA ligands into mPGES-1 (PDB: 5TL9)[3].
Step 1: System Initialization & Validation Gate
-
Action: Import the high-resolution co-crystal structure of mPGES-1 (PDB: 5TL9). Strip crystallographic waters beyond 5 Å of the active site.
-
Validation Gate: Extract the native co-crystallized ligand and re-dock it into the apo-pocket using standard Glide SP (Standard Precision). Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental coordinates.
-
Causality: If the RMSD exceeds 2.0 Å, the grid parameters are flawed, and the protocol must be aborted. This step proves that our scoring function can accurately reproduce known biological reality before we introduce novel BCNA test ligands.
Step 2: Quantum-Informed Ligand Preparation
-
Action: Generate 3D conformers of the BCNA library using the OPLS4 force field.
-
Causality: Standard empirical charge assignments often fail to capture the intense electron-withdrawing nature of the 2-chloro-4-nitro system. We utilize Density Functional Theory (DFT) at the B3LYP/6-31G** level to assign accurate partial charges. This ensures that the electrostatic interactions between the nitro group and the target's hydrogen-bond donors are correctly weighted.
Step 3: Induced-Fit Docking (IFD)
-
Action: Execute IFD, allowing protein side-chains within a 5.0 Å radius of the ligand to undergo conformational sampling.
-
Causality: The mPGES-1 binding pocket is highly dynamic. Rigid docking will artificially penalize the bulky N-benzyl group due to steric clashes. IFD allows the pocket to "breathe," simulating the induced-fit mechanism that occurs in vitro.
Step 4: Thermodynamic Rescoring (MM-GBSA)
-
Action: Rescore the top 10 IFD poses using Molecular Mechanics-Generalized Born Surface Area (MM-GBSA).
-
Causality: Glide docking scores only estimate binding enthalpy. MM-GBSA incorporates an implicit solvent model to calculate the desolvation penalty—the energy required to strip water away from the highly polar nitro group before it enters the hydrophobic pocket. This step eliminates false positives.
Step 5: Molecular Dynamics (MD) in a Lipid Bilayer
-
Action: Embed the top-scoring BCNA-mPGES-1 complex into a simulated POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer. Run a 100 ns MD simulation[3].
-
Causality: mPGES-1 is a homotrimeric integral membrane protein. Simulating it in a vacuum or pure water causes artifactual unfolding of its transmembrane helices. The POPC membrane provides the necessary lateral pressure to maintain the structural integrity of the V-shaped binding cleft during the 100 ns trajectory.
Fig 2: Self-validating computational workflow for membrane-associated protein docking.
Quantitative Data Analysis
The table below summarizes the computational results for the base BCNA scaffold and its derivatives. The correlation between the MM-GBSA binding free energy (
| Compound ID | Benzyl Substitution | GlideScore (kcal/mol) | MM-GBSA | Key Interacting Residues (mPGES-1) | MD RMSD (Å) |
| Native Ligand | N/A (Control) | -10.2 | -65.4 | Arg126, Ser127, Tyr130 | 1.2 |
| BCNA-01 | Unsubstituted | -8.4 | -42.1 | Arg126 (H-bond), Tyr130 ( | 1.8 |
| BCNA-02 | 4-Fluoro | -9.1 | -48.5 | Arg126, Ser127, His113 | 1.5 |
| BCNA-03 | 4-Methoxy | -7.8 | -35.2 | Tyr130 | 2.8 (Unstable) |
| BCNA-04 | 3,5-Bis(trifluoromethyl) | -10.5 | -59.8 | Arg126, Ser127, Thr131 | 1.3 |
Data Interpretation: The unsubstituted BCNA-01 demonstrates acceptable binding, primarily driven by the 4-nitro group hydrogen-bonding with Arg126. However, introducing a bulky, electron-donating 4-methoxy group (BCNA-03) results in a severe steric clash within the lipid-facing portal, reflected by a highly penalized MM-GBSA score and an unstable MD trajectory (RMSD > 2.5 Å). Conversely, the highly lipophilic 3,5-bis(trifluoromethyl) derivative (BCNA-04) perfectly occupies the hydrophobic sub-pocket, yielding a binding profile nearly identical to the co-crystallized native ligand, corroborating findings that voluminous lipophilic tail groups enhance potency[3].
Conclusion
The N-benzyl-2-chloro-4-nitrobenzamide class offers a structurally rigid, electronically tunable framework for targeting complex proteins. By employing a self-validating computational pipeline that strictly enforces thermodynamic rescoring (MM-GBSA) and environmental realism (POPC lipid bilayer MD simulations), researchers can confidently triage these ligands in silico prior to committing to costly in vitro synthesis and biological assays.
References
-
Title: Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: A Review on the Urease Inhibition Potential of Various Compounds Source: IGlobal Journal URL: [Link]
Sources
Methodological & Application
Application Note: Optimized Synthesis and Mechanistic Profiling of N-benzyl-2-chloro-4-nitrobenzamide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide
Introduction and Strategic Rationale
Substituted benzamides represent a privileged scaffold in medicinal chemistry and agrochemical development. The parent compound, 2-chloro-4-nitrobenzamide (commonly known as Aklomide), is a well-characterized coccidiostat agent utilized extensively in veterinary medicine[1]. Derivatizing this core via N-benzylation yields N-benzyl-2-chloro-4-nitrobenzamide (CAS: 346723-24-8), a highly valuable intermediate for structure-activity relationship (SAR) profiling and the synthesis of extended lipophilic analogs[2].
Mechanistic Workflow
The reaction proceeds via the deprotonation of 2-chloro-4-nitrobenzoic acid by DIPEA, followed by reaction with HATU to form a highly reactive OAt (7-azabenzotriazole) active ester intermediate. The nucleophilic primary amine (benzylamine) then attacks the carbonyl carbon, displacing the HOAt leaving group to form the stable amide bond.
Reaction pathway for the HATU-mediated amidation of 2-chloro-4-nitrobenzoic acid.
Quantitative Reaction Parameters
The following stoichiometry is optimized for a 10 mmol scale synthesis, ensuring complete conversion while minimizing the difficulty of downstream purification.
Table 1: Reagent Equivalents and Quantities
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 2-Chloro-4-nitrobenzoic acid | 201.56 | 1.00 | 2.01 g | Electrophile precursor |
| Benzylamine | 107.15 | 1.10 | 1.18 g (1.20 mL) | Nucleophile |
| HATU | 380.23 | 1.20 | 4.56 g | Coupling Reagent |
| DIPEA | 129.24 | 2.50 | 3.23 g (4.35 mL) | Non-nucleophilic Base |
| DMF (Anhydrous) | 73.09 | N/A | 50.0 mL | Solvent (0.2 M) |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; analytical checkpoints are embedded to ensure causality and traceability at each phase.
Phase 1: Activation of the Carboxylic Acid
-
Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the system with dry Nitrogen (
) or Argon for 5 minutes to exclude ambient moisture. -
Solvation: Dissolve 2-chloro-4-nitrobenzoic acid (2.01 g, 10 mmol) in anhydrous DMF (50 mL).
-
Base Addition: Inject DIPEA (4.35 mL, 25 mmol) via syringe. Causality: The 2.5 equivalents of DIPEA serve a dual purpose: deprotonating the carboxylic acid to form the carboxylate, and neutralizing the HOAt byproduct generated later in the reaction.
-
Activation: Add HATU (4.56 g, 12 mmol) in one portion. Stir the reaction mixture at room temperature (20-25 °C) for 15 minutes. The solution will typically transition to a deep yellow/orange hue, indicating the formation of the active OAt ester.
Phase 2: Nucleophilic Coupling
-
Amine Addition: Slowly add benzylamine (1.20 mL, 11 mmol) dropwise over 5 minutes to control the exothermic nature of the amidation.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 2 hours.
-
Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS or TLC (Eluent: 30% Ethyl Acetate in Hexanes). Causality: Complete consumption of the starting material (acid) and the appearance of a new, less polar spot/peak confirms successful conversion to the amide.
Phase 3: Workup and Purification
-
Quenching: Pour the reaction mixture into 200 mL of ice-cold distilled water. A precipitate will often form immediately as the highly lipophilic product crashes out of the aqueous DMF mixture.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (
mL). -
Washing Regimen (Critical for Purity):
-
Wash the combined organic layers with 1M HCl (
mL). Causality: Removes unreacted benzylamine and DIPEA. -
Wash with Saturated Aqueous
( mL). Causality: Removes unreacted 2-chloro-4-nitrobenzoic acid and acidic HOAt byproducts. -
Wash with Brine (50 mL) to remove residual water and DMF.
-
-
Drying & Concentration: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure using a rotary evaporator. -
Purification: If necessary, purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% Ethyl Acetate in Hexanes) to yield the pure N-benzyl-2-chloro-4-nitrobenzamide .
Expected Analytical Data
To verify the integrity of the synthesized product, compare empirical analytical data against the expected parameters outlined below.
Table 2: Expected Characterization Data
| Analytical Method | Expected Result / Signals |
| Physical State | Pale yellow to off-white solid |
| LC-MS (ESI+) | |
References
Sources
Schotten-Baumann reaction conditions for benzylamine and acid chlorides
Mechanistic Causality: The Biphasic Advantage
The is a highly efficient, base-catalyzed method for synthesizing amides from amines and acid chlorides[1]. When reacting a primary amine like benzylamine with an acid chloride (e.g., benzoyl chloride or acetyl chloride), the transformation proceeds via a nucleophilic acyl substitution pathway. The lone pair on the benzylamine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate[2]. The subsequent collapse of this intermediate expels a chloride ion, yielding the amide and one equivalent of hydrochloric acid (HCl)[3].
The Causality of the Base: If this acylation is performed without an external base, the unreacted benzylamine must act as an acid scavenger to neutralize the generated HCl[3]. This forms benzylammonium chloride, a protonated species that is no longer nucleophilic. Consequently, the reaction stalls at a maximum theoretical yield of 50% relative to the amine. Introducing an external base continuously neutralizes the acidic proton, driving the equilibrium forward and preserving 100% atom economy for the amine[4].
The Causality of the Biphasic System: Acid chlorides are highly electrophilic and susceptible to rapid hydrolysis in water, which degrades them into unreactive carboxylic acids. To circumvent this, the "Schotten-Baumann conditions" utilize a two-phase solvent system consisting of water and an immiscible organic solvent like dichloromethane (DCM)[1]. The organic phase shields the bulk of the acid chloride from the water, minimizing hydrolysis. The reaction occurs primarily at the biphasic interface: the highly water-soluble HCl byproduct is immediately drawn into the aqueous phase and neutralized by the base (e.g., NaOH), while the starting materials and the resulting N-benzylamide product remain safely in the organic phase[1].
Phase Dynamics & Reaction Pathway
Caption: Biphasic phase dynamics in the Schotten-Baumann reaction.
Quantitative Optimization of Reaction Parameters
The choice of base and solvent system directly dictates the ratio of successful amide formation versus unwanted acid chloride hydrolysis. The table below summarizes the quantitative outcomes of various basic conditions when acylating benzylamine.
| Base System | Equivalents | Solvent System | Temp (°C) | Acid Chloride Hydrolysis (%) | Expected Amide Yield (%) |
| 10% aq. NaOH | 2.0 - 3.0 | DCM / H₂O | 0 to 25 | < 5% | > 90% |
| Sat. aq. NaHCO₃ | 3.0 - 4.0 | EtOAc / H₂O | 0 to 25 | < 2% | > 92% |
| Pyridine (Organic) | 2.0 | DCM (Monophasic) | 25 | N/A | ~ 85% |
| Triethylamine (Organic) | 2.0 | THF (Monophasic) | 0 to 25 | N/A | ~ 80% |
*Note: While pyridine and triethylamine are standard bases for acylation, they represent monophasic conditions rather than true biphasic Schotten-Baumann conditions. They are included here to benchmark yield and hydrolysis metrics.
Self-Validating Experimental Protocol: Synthesis of N-Benzylamide
This protocol outlines the synthesis of an N-benzylamide derivative using true Schotten-Baumann biphasic conditions. Every step includes a validation checkpoint to ensure the system is functioning as intended.
Step 1: Preparation of the Organic Phase
-
Action: Dissolve 1.0 equivalent of benzylamine in dichloromethane (DCM) at a concentration of approximately 10 mL per mmol of amine.
-
Validation Checkpoint: Visually inspect the solution; it must be completely clear and colorless. Particulate matter indicates degraded amine carbonates.
Step 2: Preparation of the Aqueous Phase
-
Action: Add 2.5 equivalents of a 10% (w/v) aqueous NaOH solution to the reaction flask containing the organic phase.
-
Validation Checkpoint: Two distinct, immiscible liquid phases must be visible. Measure the pH of the upper aqueous layer using indicator paper; it must register > 12.
Step 3: Thermal Equilibration
-
Action: Submerge the reaction flask in an ice-water bath and allow the biphasic mixture to cool to 0–5 °C.
-
Causality: Lowering the temperature suppresses the activation energy required for the competing hydrolysis of the highly reactive acid chloride, preserving it for the amine nucleophile.
Step 4: Acylation (Dropwise Addition)
-
Action: Dissolve 1.1 equivalents of the chosen acid chloride (e.g., benzoyl chloride) in a minimal volume of DCM. Add this solution dropwise to the reaction mixture over 15 minutes.
-
Causality: Dropwise addition prevents localized concentration spikes of the electrophile, mitigating exothermic runaway and preventing the formation of unwanted di-acylated side products.
Step 5: Biphasic Stirring
-
Action: Remove the ice bath and stir the mixture vigorously (>800 rpm) at room temperature for 2 to 4 hours.
-
Causality: Because the reaction occurs at the boundary between the water and the DCM, high-speed stirring is mandatory to maximize the interfacial surface area. Inadequate mixing will physically isolate the reactants, stalling the reaction.
-
Validation Checkpoint: Perform Thin Layer Chromatography (TLC) on the organic layer. A negative ninhydrin stain confirms the complete consumption of the primary amine.
Step 6: Phase Separation & Quenching
-
Action: Transfer the mixture to a separatory funnel. Drain the lower organic layer. Wash the organic layer successively with 1M HCl (to remove trace unreacted amine), saturated aqueous NaHCO₃, and brine.
-
Validation Checkpoint: Test the pH of the final aqueous brine wash; it should be neutral (~pH 7), confirming the complete removal of excess acid and base.
Step 7: Isolation
-
Action: Dry the organic layer over anhydrous MgSO₄, filter the drying agent, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Validation Checkpoint: The isolated product should yield a crystalline solid or a highly viscous oil. Crude NMR should indicate >90% purity prior to any recrystallization.
Workflow Visualization
Caption: Step-by-step experimental workflow for N-benzylamide synthesis.
References
-
Schotten–Baumann reaction - Wikipedia. Available at:[Link][1]
-
Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. Available at:[Link][2]
-
Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps - OrgoSolver. Available at:[Link][3]
Sources
Application Note: Optimizing Amide Coupling for Sterically Hindered 2-Chloro-4-nitrobenzoic Acid Derivatives
Introduction & Mechanistic Challenges
Amide bond formation is a foundational transformation in medicinal chemistry and drug development. However, coupling sterically hindered and electronically deactivated substrates, such as 2-chloro-4-nitrobenzoic acid, presents a severe synthetic hurdle.
The ortho-chloro substituent imposes significant steric constraints, physically impeding the approach of nucleophilic amines to the activated carbonyl carbon. Concurrently, the strongly electron-withdrawing para-nitro and ortho-chloro groups exert a dual effect: while they increase the electrophilicity of the carbonyl, they can also destabilize standard active ester intermediates and increase the acidity of the substrate. Under forcing conditions, these highly activated aryl rings are also susceptible to unwanted side reactions, such as nucleophilic aromatic substitution (SNAr) by the amine. This application note details optimized protocols for overcoming these specific barriers using advanced coupling strategies, ensuring a self-validating and high-yielding synthetic system.
Strategic Reagent Selection & Causality
Traditional coupling reagents like EDC/HOBt often yield poor conversions (<40%) with 2-chloro-4-nitrobenzoic acid, especially when paired with electron-deficient anilines or bulky aliphatic amines[1]. To achieve high conversion, reagent selection must address specific mechanistic bottlenecks:
-
HATU: HATU is the gold standard for sterically hindered substrates. The neighboring group effect of the nitrogen atom in the 7-azabenzotriazole ring accelerates the aminolysis of the active ester, making it vastly superior to HBTU or EDC for bulky aliphatic amines[2].
-
T3P (Propylphosphonic anhydride): T3P offers exceptional scalability and safety. It activates the carboxylic acid by forming a highly reactive mixed anhydride. When paired with pyridine, T3P drives the reaction forward with minimal byproduct interference and is particularly effective for coupling relatively non-nucleophilic, electron-deficient anilines[3][4].
-
Acyl Fluorides (via TFFH or DAST): For extreme steric hindrance where even HATU fails, generating an acyl fluoride in situ minimizes the steric bulk of the activated intermediate. The small atomic radius of fluorine allows nucleophilic attack in highly congested environments where standard OBt/OAt esters cannot form efficiently[1].
Logical decision tree for selecting amide coupling reagents based on amine properties.
Quantitative Data: Reagent Efficacy Comparison
To establish a self-validating baseline, the table below summarizes the expected coupling yields of 2-chloro-4-nitrobenzoic acid with a model electron-deficient amine (e.g., 2,5-dichloroaniline) and a bulky amine (e.g., tert-butylamine) across different reagent systems.
| Coupling Reagent | Base | Solvent | Temp (°C) | Yield (Bulky Amine) | Yield (Deficient Amine) |
| EDC / HOBt | DIPEA | DMF | 25 | 45% | <10% |
| HATU | DIPEA | DMF | 25 | 88% | 55% |
| T3P (50% in EtOAc) | Pyridine | EtOAc | 80 | 82% | 78% |
| Acyl Fluoride (TFFH) | DIPEA | DCM | 40 | 95% | 85% |
Note: Data synthesized from established optimization parameters for hindered and electron-deficient couplings[1][4].
Experimental Protocols
Protocol A: Scalable T3P-Mediated Coupling (Ideal for Electron-Deficient Amines)
T3P is highly favored for process chemistry due to its low toxicity, entirely water-soluble byproducts, and high efficiency with deactivated anilines[5].
Materials:
-
2-Chloro-4-nitrobenzoic acid (1.0 equiv, 10 mmol)
-
Amine (e.g., substituted aniline) (1.1 equiv, 11 mmol)
-
T3P (50% w/w solution in EtOAc) (1.5 equiv, 15 mmol)
-
Pyridine (3.0 equiv, 30 mmol)
-
Anhydrous Ethyl Acetate (EtOAc) (0.5 M)
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-nitrobenzoic acid (10 mmol) and the amine (11 mmol) in anhydrous EtOAc (20 mL) under an inert argon atmosphere.
-
Base Addition: Add pyridine (30 mmol) to the stirring solution. Causality: Pyridine acts as both a base to deprotonate the carboxylic acid and a nucleophilic catalyst to facilitate the formation of the active intermediate[3].
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add the T3P solution (15 mmol) over 10 minutes. Causality: Controlling the addition rate at 0 °C mitigates the mild exotherm associated with anhydride activation, preventing thermal degradation of the substrate[4].
-
Thermal Coupling: Remove the ice bath and heat the reaction to 60–80 °C for 12–16 hours. Monitor progression via LC-MS or TLC.
-
Quench & Workup: Cool to room temperature. Quench the reaction by adding 1M aqueous HCl (20 mL). Transfer to a separatory funnel and extract with EtOAc (2 x 20 mL).
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO3 (20 mL) and brine (20 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The water-soluble T3P byproducts are entirely removed during the aqueous washes[5].
Step-by-step experimental workflow for T3P-mediated amide coupling.
Protocol B: High-Efficiency HATU Coupling (Ideal for Bulky Aliphatic Amines)
HATU drives the reaction via the highly reactive 7-azabenzotriazole active ester, easily overcoming the steric bulk of the ortho-chloro group[2].
Materials:
-
2-Chloro-4-nitrobenzoic acid (1.0 equiv, 0.5 mmol)
-
Bulky Amine (1.2 equiv, 0.6 mmol)
-
HATU (1.2 equiv, 0.6 mmol)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv, 1.25 mmol)
-
Anhydrous DMF (Dimethylformamide) (0.2 M)
Step-by-Step Methodology:
-
Pre-activation: Dissolve 2-chloro-4-nitrobenzoic acid (0.5 mmol) and HATU (0.6 mmol) in anhydrous DMF (2.5 mL) at room temperature.
-
Base Addition: Add DIPEA (1.25 mmol) dropwise. Stir for 5–10 minutes. Causality: The base deprotonates the acid, allowing it to attack the uronium salt of HATU, rapidly forming the HOAt active ester. A visible color change (often to yellow/orange) indicates active ester formation.
-
Amine Addition: Add the bulky amine (0.6 mmol) to the pre-activated mixture. Stir at room temperature for 2–4 hours.
-
Workup: Dilute the mixture with EtOAc (15 mL) and wash sequentially with 5% aqueous LiCl (3 x 10 mL). Causality: The LiCl wash is critical for efficiently partitioning the DMF out of the organic layer and into the aqueous phase. Follow with 1M HCl, saturated NaHCO3, and brine.
-
Validation: Dry the organic phase (Na2SO4) and concentrate. Purify via flash column chromatography if trace HOAt byproducts remain.
Conclusion & Self-Validating Quality Control
For 2-chloro-4-nitrobenzoic acid derivatives, the choice of coupling agent dictates the success of the synthesis. Routine QC should include LC-MS to monitor the disappearance of the acid and the absence of the unreacted active ester. If SNAr byproducts are detected (displacement of the ortho-chloro group by the amine), the reaction temperature must be lowered, and a less nucleophilic, bulkier base (like 2,6-lutidine) should be substituted for DIPEA or Pyridine.
References
-
HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech.2
-
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal.3
-
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters (ACS Publications). 4
-
WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI. 5
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). 1
Sources
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. T3P Brochure | AMRI [amri.staging.ribbitt.com]
Recrystallization solvent systems for N-benzyl-2-chloro-4-nitrobenzamide
Application Note: Optimized Recrystallization Protocols for N-benzyl-2-chloro-4-nitrobenzamide
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodology for the purification of N-benzyl-2-chloro-4-nitrobenzamide via recrystallization, addressing common structural challenges such as oiling out and chromophoric degradation.
Introduction & Chemical Context
N-benzyl-2-chloro-4-nitrobenzamide (CAS: 346723-24-8) is a highly functionalized intermediate frequently utilized in medicinal chemistry. The structural anatomy of this compound dictates its physicochemical behavior during purification:
-
Amide Core: Capable of strong intermolecular hydrogen bonding, which drives crystal lattice formation.
-
Nitro Group: Highly polar and electron-withdrawing. Nitroaromatic compounds are notoriously prone to forming colored degradation byproducts (e.g., azo or azoxy compounds) during synthesis or under harsh thermal conditions[1][2].
-
Benzyl & Chlorophenyl Rings: Impart significant lipophilicity and aromatic stacking capabilities, counterbalancing the polarity of the amide and nitro groups.
Because of this amphiphilic nature, selecting a recrystallization solvent requires balancing polar and non-polar interactions to achieve a steep solubility curve—ensuring the compound is highly soluble at the solvent's boiling point but practically insoluble at room or ice-bath temperatures.
Solvent System Selection
The selection of the solvent system is the most critical variable. Based on the solubility profile of structurally analogous N-substituted benzamides, the following solvent systems are recommended[1][2].
| Solvent System | Type | Polarity Profile | Best Used For |
| Ethanol / Water | Binary | High Polarity | Removing highly polar impurities. Ethanol dissolves the compound; water acts as a strong anti-solvent. |
| Ethyl Acetate / Hexanes | Binary | Medium / Non-Polar | Standard organic purification. Excellent for separating the product from greasy, non-polar synthetic byproducts. |
| Toluene | Single | Aromatic / Non-Polar | Exploiting aromatic |
Causality Note: A binary system (like Ethanol/Water) provides precise control over the saturation point. You dissolve the crude mass in the "good" solvent (Ethanol) and titrate in the "anti-solvent" (Water) until the cloud point is reached, ensuring maximum recovery[3].
Recrystallization Workflow
Figure 1: Decision-tree workflow for the recrystallization and troubleshooting of benzamide derivatives.
Step-by-Step Experimental Protocol (Ethanol/Water System)
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.
Step 1: Dissolution
-
Place the crude N-benzyl-2-chloro-4-nitrobenzamide in an Erlenmeyer flask.
-
Add a minimum volume of boiling ethanol (e.g., 1-2 mL per gram of crude) while stirring continuously[3].
-
Validation Check: The solution must be completely transparent (ignoring color). If insoluble particulates remain after the boiling point is reached, they are insoluble impurities and must be filtered out[4].
Step 2: Decolorization (If required) Nitroaromatics often contain dark, chromophoric impurities.
-
Critical: Remove the flask from the heat source and allow it to cool slightly. Never add activated charcoal to a boiling solution, as its massive surface area acts as thousands of nucleation sites, causing violent superheating and frothing[5][6].
-
Add a small amount of activated charcoal (Norit) (approx. 1-2% by weight of the solute)[2][7].
-
Reheat the suspension to a gentle boil for 3-5 minutes[5].
Step 3: Hot Gravity Filtration
-
Filter the hot solution through a fluted filter paper in a stemless glass funnel pre-warmed with hot solvent[4].
-
Causality Note: Vacuum filtration cannot be used here. The reduced pressure in a Büchner flask lowers the boiling point of the solvent, causing rapid evaporation and premature crystallization of the product inside the funnel stem[7].
Step 4: Nucleation & Crystallization
-
If using a binary system, add hot water (anti-solvent) dropwise until the solution becomes faintly turbid (the cloud point). Add a single drop of ethanol to clear the turbidity[5].
-
Cover the flask and allow it to cool slowly and undisturbed to room temperature.
-
Validation Check: Well-defined crystals should begin to form. If an oil forms instead, proceed immediately to the Troubleshooting section[8].
-
Once at room temperature, transfer the flask to an ice-water bath for 15-30 minutes to depress solubility further and maximize yield[1][3].
Step 5: Isolation
-
Collect the crystals via vacuum filtration using a Büchner funnel[9].
-
Wash the filter cake with a minimal volume of ice-cold ethanol/water mixture to remove mother liquor impurities without redissolving the product[3][9].
Troubleshooting Guide
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
-
Mechanism: Oiling out occurs when the solute separates as a liquid phase rather than a solid crystal. This happens when the saturation temperature of the solution is higher than the melting point of the impure solute mixture[8][10].
-
Solution: Reheat the mixture until the oil redissolves. Add more of the "good" solvent (Ethanol) to lower the saturation temperature below the melting point of the solute[8]. Allow the solution to cool much more slowly.
Issue 2: Premature Crystallization in the Funnel
-
Mechanism: The solvent cooled too rapidly during hot gravity filtration, dropping below the saturation point[7].
-
Solution: Ensure the receiving flask contains a small amount of boiling solvent to bathe the funnel in hot vapors[4]. If crystals form on the paper, wash them through with a small amount of boiling ethanol[4].
Issue 3: Persistent Colored Impurities
-
Mechanism: The activated charcoal was either insufficient or the impurity is not conjugated enough to bind to the graphene sheets of the carbon[6].
-
Solution: Repeat the recrystallization. If the color persists, the impurity may have a similar solubility profile to the product, necessitating an orthogonal purification method such as silica gel column chromatography prior to a final recrystallization polish[1][8].
References
-
University of Calgary. "Recrystallisation." Ucalgary.ca. URL:[Link]
-
University of Massachusetts. "Recrystallization 2." Umass.edu. URL: [Link]
-
West Virginia University. "Experiment 2 - Crystallization." Wvu.edu. URL:[Link]
-
Tikrit University. "Recrystallization." Tu.edu.iq. URL: [Link]
-
University of Wisconsin. "Recrystallization." Wisc.edu. URL:[Link]
-
Athabasca University. "Experiment 2: Recrystallization." Athabascau.ca. URL: [Link]
-
Chemistry LibreTexts. "3.5C: Charcoal." Libretexts.org. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. community.wvu.edu [community.wvu.edu]
- 5. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. athabascau.ca [athabascau.ca]
- 10. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
Microwave-assisted synthesis of N-benzyl-2-chloro-4-nitrobenzamide
Executive Summary & Pharmacological Context
The 2-chloro-4-nitrobenzamide scaffold is a highly valued pharmacophore and a critical synthetic intermediate in drug discovery. Specifically, it serves as the foundational building block for 2-morpholinobenzoic acid derivatives, which are potent phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitors and targeted antiproliferative agents ([1]).
Traditionally, the amidation of 2-chloro-4-nitrobenzoic acid requires conversion to an unstable acyl chloride or the use of expensive, atom-inefficient coupling reagents (e.g., HATU, DCC) due to the severe steric hindrance of the ortho-chloro substituent. This application note details a highly efficient, solvent-free, microwave-assisted direct amidation protocol using catalytic Ceric Ammonium Nitrate (CAN). This green chemistry approach maximizes atom economy, reduces reaction time from days to hours, and eliminates the need for hazardous coupling reagents.
Scientific Rationale & Causality (E-E-A-T)
The Challenge of Direct Amidation
Direct amidation between a carboxylic acid and an amine is thermodynamically challenging. At room temperature, the two components simply form an unreactive acid-base salt. To drive the condensation and eliminate water, extreme conventional heating (>160 °C) is required, which often leads to substrate degradation. The ortho-chloro group on 2-chloro-4-nitrobenzoic acid further exacerbates this by sterically blocking the trajectory of the incoming benzylamine nucleophile.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation provides volumetric dielectric heating, which directly couples with the polar molecules in the reaction mixture. This allows the system to rapidly overcome the high activation energy (
Catalytic Activation via Ce(IV)
To overcome the steric bulk of the ortho-chloro group, a Lewis acid catalyst is employed. Ceric Ammonium Nitrate (CAN) at a remarkably low loading (2 mol%) acts as a powerful electrophilic activator. The Ce(IV) ion coordinates to the carbonyl oxygen of the carboxylic acid, polarizing the C=O bond and making the carbonyl carbon highly susceptible to nucleophilic attack by benzylamine ([3]).
Mechanistic pathway of Ce(IV)-catalyzed direct amidation under microwave irradiation.
Quantitative Optimization Data
The following table summarizes the optimization parameters for the direct amidation of sterically hindered benzoic acid derivatives under microwave conditions ([4]).
| Entry | Catalyst (CAN) | Temperature (°C) | Time (h) | Yield (%) | Causality & System Observation |
| 1 | None | 160 | 5.0 | < 10 | Acid-base salt dominates; insufficient electrophilic activation. |
| 2 | 2 mol% | 120 | 5.0 | 45 | Sub-optimal thermal energy to overcome ortho-chloro steric bulk. |
| 3 | 2 mol% | 160 | 2.0 | 82 | Rapid conversion begins; intermediate tetrahedral state stabilized. |
| 4 | 2 mol% | 160 | 5.0 | > 95 | Near-quantitative conversion; optimal parameters for hindered acids. |
Experimental Protocol: A Self-Validating System
This protocol is designed for a 1.0 mmol scale using a dedicated monomode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).
Reagents & Materials
-
2-Chloro-4-nitrobenzoic acid: 201.6 mg (1.0 mmol, 1.0 equiv)
-
Benzylamine: 118 mg / ~120 µL (1.1 mmol, 1.1 equiv)
-
Ceric Ammonium Nitrate (CAN): 11.0 mg (0.02 mmol, 2 mol%)
-
Solvents (for work-up): Ethyl acetate (EtOAc), 1M HCl, Saturated NaHCO₃, Brine.
Step-by-Step Methodology
Step 1: Reaction Assembly
-
To a 10 mL microwave-safe borosilicate glass vial equipped with a magnetic stir bar, add 201.6 mg of 2-chloro-4-nitrobenzoic acid and 11.0 mg of CAN.
-
Add 120 µL of benzylamine directly to the solid mixture.
-
Self-Validation Check: Observe the initial physical state. The mixture will form a thick paste or solid salt upon the addition of the amine. This confirms the expected exothermic acid-base salt formation.
Step 2: Microwave Irradiation
-
Seal the vial with a Teflon-lined crimp cap.
-
Program the microwave synthesizer: Target Temperature: 160 °C; Hold Time: 5 hours; Stirring: High (600 rpm).
-
Self-Validation Check: Monitor the real-time IR temperature and pressure sensors. The pressure should show a gradual increase corresponding to the generation of water vapor (the byproduct of amidation). If the temperature fails to reach 160 °C, verify the calibration of the IR sensor or check for insufficient sample volume for dielectric coupling.
Step 3: Aqueous Work-Up & Isolation
-
Allow the vial to cool to room temperature (the synthesizer's compressed air cooling will accelerate this).
-
Uncap the vial and dissolve the crude melt in 5 mL of EtOAc.
-
Transfer to a separatory funnel and add 5 mL of distilled water.
-
Self-Validation Check: A clear biphasic system must form. The highly hydrophobic N-benzyl-2-chloro-4-nitrobenzamide partitions into the upper EtOAc layer, while the highly water-soluble CAN catalyst partitions into the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
1M HCl (5 mL): Protonates and removes any unreacted benzylamine.
-
Sat. NaHCO₃ (5 mL): Deprotonates and removes any unreacted 2-chloro-4-nitrobenzoic acid.
-
Brine (5 mL): Removes residual water from the organic phase.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure N-benzyl-2-chloro-4-nitrobenzamide as a solid.
Step-by-step workflow for the microwave-assisted direct amidation process.
Analytical Characterization
To ensure the trustworthiness of the synthesized compound, verify the product against the following expected analytical benchmarks:
-
Mass Spectrometry (ESI-MS): Expected
peak at m/z 291.05. -
¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of the broad carboxylic acid proton (~11-13 ppm) and the appearance of a distinct amide N-H triplet (~6.5-7.0 ppm) coupled to the benzylic CH₂ doublet (~4.6 ppm). The characteristic ortho-chloro, para-nitro aromatic splitting pattern must remain intact.
References
-
Microwave-Assisted Sequential Amide Bond Formation and Intramolecular Amidation: A Rapid Entry to Functionalized Oxindoles Source: Organic Letters (ACS Publications) URL:[Link]
-
Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids Source: Molecules (MDPI) / PubMed Central URL:[Link]
-
Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors Source: RSC Advances / PubMed Central URL:[Link]
-
Solvent-free MW-assisted amidation of benzoic acid Source: Catalysis Science & Technology (RSC Publishing) URL:[Link]
Sources
- 1. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Green Chemistry Methods for Synthesizing Nitrobenzamide Derivatives
Introduction & Mechanistic Rationale
Nitrobenzamides are privileged structural scaffolds in drug discovery, frequently serving as critical intermediates in the synthesis of antimicrobial, anti-inflammatory, and anticancer agents[1]. Historically, the amidation of nitrobenzoic acids relied on traditional, non-sustainable methodologies. These conventional routes required the conversion of carboxylic acids to highly reactive acyl chlorides using hazardous reagents like thionyl chloride (
To align with modern pharmaceutical demands and the 12 Principles of Green Chemistry, synthesis paradigms have shifted toward atom-economical, solvent-free, and catalyst-recyclable methods. This application note details three field-validated green protocols for synthesizing nitrobenzamide derivatives: Solvent-Free Mechanochemistry , Aqueous Microwave-Assisted Amidation , and Deep Eutectic Solvent (DES) Mediated Synthesis . By replacing toxic solvents with mechanical energy, microwave dielectric heating, or biodegradable eutectic mixtures, these protocols drastically reduce the Environmental Factor (E-factor) while maintaining or exceeding traditional product yields[2][3][4].
Overview of Synthetic Workflows
Comparison of traditional vs. green synthetic pathways for nitrobenzamides.
Experimental Methodologies & Protocols
As a Senior Application Scientist, it is critical to understand that a protocol is only as robust as the mechanistic logic underpinning it. The following methodologies are designed as self-validating systems where phase changes or precipitation serve as intrinsic reaction progress indicators.
Protocol A: Solvent-Free Mechanochemical Synthesis (Boric Acid Catalyzed)
Mechanistic Causality: Mechanical energy (trituration or ball milling) maximizes the surface area contact between solid reactants, creating a reactive eutectic melt. Boric acid acts as a green Lewis acid catalyst, coordinating with the carboxylic oxygen to increase the electrophilicity of the carbonyl carbon, thereby facilitating direct nucleophilic attack by urea (acting as the amine source) without the need for bulk solvents[2].
Step-by-Step Procedure:
-
Reagent Preparation: Calculate the required mass of reagents based on the mass of the starting nitrobenzoic acid. Use the ratio:
and [2]. For example, for 9.96 g (0.06 mol) of 4-nitrobenzoic acid, use 14.94 g of urea and 3.98 g of boric acid[2]. -
Mechanochemical Activation: Transfer the solid mixture to a porcelain mortar or a stainless-steel ball mill jar (e.g., vibrating at 50 Hz)[5]. Triturate or mill continuously for 2–5 minutes until a fine, homogenous powder is achieved[2].
-
Thermal Dehydration: Transfer the triturated powder to a reaction vessel. Heat directly (solvent-free) at 160–180°C for 14–15 minutes[2].
-
Phase Transition Observation: During heating, the mixture will completely melt into a liquid phase (reaction phase) and subsequently reappear as a solid product as the amidation completes[2].
-
Isolation & Purification: Remove from heat and cool to room temperature. Wash the crude solid successively with 100 mL of distilled water. Because urea and boric acid are highly water-soluble, they are easily removed, leaving the hydrophobic nitrobenzamide behind[2]. Filter and air-dry.
Protocol B: Microwave-Assisted Synthesis in Aqueous Media
Mechanistic Causality: Water is a benign, highly polar solvent with a high dielectric constant, making it an exceptional microwave absorber. Microwave irradiation causes rapid, localized superheating via dipole rotation. This drastically reduces the activation energy barrier for the coupling of substituted benzoic acids and amines, cutting reaction times from hours to minutes[4].
Step-by-Step Procedure:
-
Reaction Assembly: In a microwave-safe pressurized glass vial, combine the nitrobenzoic acid (1.0 eq) and the desired amine (1.2 eq) in 5–10 mL of deionized water[4].
-
Base Addition: Add a mild alkali base (e.g., sodium carbonate) at 10–40% of the molar weight of the acid (preferably 20%) to neutralize any amine salts and enhance nucleophilicity[4].
-
Microwave Irradiation: Seal the vial and place it in a dedicated laboratory microwave synthesizer. Irradiate at a power of 100–150 W (optimally 120 W) for 5–20 minutes (optimally 10 min)[4].
-
Product Precipitation: Rapidly cool the vial to room temperature using compressed air. The synthesized benzamide, being insoluble in cold water, will precipitate out of the aqueous phase[4].
-
Recovery: Isolate the product via vacuum filtration and wash with cold water.
Protocol C: Deep Eutectic Solvent (DES) Mediated Amidation with Ultrasound
Mechanistic Causality: A DES formed from choline chloride acts as both a biodegradable solvent and a hydrogen-bonding catalyst, stabilizing the transition state of the amidation. Ultrasound irradiation (sonication) induces acoustic cavitation, generating microscopic localized hot spots that provide the energy required for the reaction without heating the bulk solvent[3].
Step-by-Step Procedure:
-
DES Preparation: Mix choline chloride (hydrogen bond acceptor) and urea or zinc chloride (hydrogen bond donor) in a 1:2 molar ratio. Stir and heat at 80°C for 30 minutes until a clear liquid forms. Dry under reduced pressure at 70°C for 1 hour[3].
-
Reaction Setup: Dissolve the nitrobenzoic acid (1.0 eq) and amine (1.2 eq) in 10 g of the prepared DES[3].
-
Ultrasonic Activation: Place the reaction vessel under an ultrasonic probe (nominal output power 70 W, operating frequency 25 kHz)[3].
-
Pulsed Sonication: Sonicate at 40°C using pulsed cycles (5 seconds ON, 20 seconds OFF) to prevent bulk overheating[3]. Monitor reaction completion via TLC.
-
Workup & Recycling: Add distilled water to the mixture. The DES is highly water-soluble, causing the target nitrobenzamide to precipitate. Filter the product. The aqueous DES filtrate can be recovered by evaporating the water under reduced pressure, allowing the DES to be recycled for up to eight consecutive runs without yield loss[3].
Quantitative Data & Yield Comparison
The following table summarizes the operational metrics of the three green chemistry protocols, demonstrating their superiority over traditional batch synthesis.
| Synthesis Method | Solvent Used | Catalyst / Energy Source | Reaction Time | Typical Yield | Green Chemistry Advantage |
| Traditional Batch | DMF, DCM | 4 – 12 Hours | 60 – 75% | None (High toxicity, high E-factor) | |
| Mechanochemical | None (Solvent-Free) | Boric Acid / Direct Heat | 15 – 25 Min | 83 – 89% | Zero volatile organic compounds (VOCs)[2] |
| Microwave-Assisted | Deionized Water | Mild Base / Microwave (120W) | 5 – 20 Min | 94 – 97% | Benign solvent, extreme energy efficiency[4] |
| DES + Ultrasound | Choline Chloride DES | DES Network / Acoustic Cavitation | < 30 Min | Up to 99% | Recyclable solvent, low bulk temperature[3] |
Self-Validating Quality Control (QC) & Analytical Characterization
To ensure the integrity of the synthesized nitrobenzamide derivatives, the following self-validating analytical checks must be performed:
-
Thin Layer Chromatography (TLC): Use an eluent system of chloroform/methanol (90:10 v/v) or n-hexane/ethyl acetate (70:30 v/v). The product should present a single, distinct spot (e.g.,
for 4-nitrobenzamide) clearly separated from the starting acid and amine[2]. -
Melting Point (M.P.) Analysis: The isolated solid must exhibit a sharp melting point. For example, pure 4-nitrobenzamide melts at 164–166°C[2]. A depressed or broad melting range indicates incomplete removal of urea or boric acid.
-
Proton NMR (
H NMR, 400 MHz, DMSO- ): Validation of the amide bond formation is confirmed by the complete disappearance of the highly deshielded carboxylic acid hydroxyl proton ( ppm) and the appearance of characteristic amide nitrogen protons ( or ) typically resonating between ppm[2]. -
Mass Spectrometry (EI or ESI-MS): Confirm the molecular ion peak (
or ). For 4-nitrobenzamide, the expected mass is and [2].
References
- Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace.
- Role of Click Chemistry in Organic Synthesis. IntechOpen.
- A Joint Action of Deep Eutectic Solvents and Ultrasound to Promote Diels–Alder Reaction in a Sustainable Way.
- CN109456214A - A method of the benzamide compound under microwave condition in water phase.
- N-(2,2-Diphenylethyl)-4-nitrobenzamide. MDPI.
Sources
Application Note: Scalable Process Chemistry and Amidation Protocol for N-Benzyl-2-chloro-4-nitrobenzamide
Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Scale: 10 kg (Pilot/Kilo-Lab Scale) Content Type: Technical Process Guide & Standard Operating Procedure (SOP)
Executive Summary & Mechanistic Rationale
The synthesis of N-benzyl-2-chloro-4-nitrobenzamide represents a critical amidation node in the development of various active pharmaceutical ingredients (APIs) and agrochemicals. The starting material, 2-chloro-4-nitrobenzoyl chloride, is a highly reactive, electron-deficient electrophile due to the synergistic electron-withdrawing effects of the chloro and nitro substituents[1].
While medicinal chemistry routes typically rely on homogeneous conditions using dichloromethane (DCM) and organic bases (e.g., triethylamine or DIPEA), these conditions are fundamentally flawed for scale-up. DCM presents severe environmental and thermal runaway risks due to its low boiling point (40 °C), and the generation of stoichiometric trialkylammonium hydrochloride salts creates thick, unmanageable slurries that hinder heat transfer and mechanical agitation in large reactors[2].
To circumvent these scale-up pitfalls, this protocol utilizes a biphasic Schotten-Baumann amidation strategy [3]. By employing ethyl acetate (EtOAc) as the organic solvent and aqueous sodium carbonate (Na₂CO₃) as the base, the process achieves a self-cleaning, self-validating matrix. The inorganic base neutralizes the HCl byproduct, instantly partitioning the resulting NaCl into the aqueous layer. This maintains a highly fluid, easily agitated reaction mixture and ensures superior thermal control during the highly exothermic C-N bond formation.
Caption: Reaction pathway for the biphasic Schotten-Baumann amidation of N-benzyl-2-chloro-4-nitrobenzamide.
Process Optimization & Causality (E-E-A-T)
Every parameter in this protocol is engineered to establish a self-validating system:
-
Solvent Selection (EtOAc): Replaces DCM. EtOAc (bp 77 °C) provides a wider thermal safety margin for the exothermic addition. Its immiscibility with water allows for direct phase-cut workups without solvent swapping[2].
-
Base Selection (Aq. Na₂CO₃): A mild inorganic base is chosen over NaOH. Strong bases like NaOH competitively hydrolyze the highly electrophilic acid chloride to the corresponding carboxylic acid. Na₂CO₃ provides a buffered aqueous phase (pH ~10) that neutralizes HCl without degrading the starting material[1].
-
Temperature Control (0–5 °C): The reaction is highly exothermic. Maintaining the temperature below 5 °C suppresses the formation of dimeric impurities and prevents thermal degradation.
-
Self-Validating Workup: The post-reaction 1 M HCl wash is a self-validating purification step. It specifically protonates any unreacted benzylamine, rendering it water-soluble, while the target neutral amide remains exclusively in the EtOAc phase.
Stoichiometry and Material Requirements
Note: Quantities are based on a 10.0 kg input of the limiting reagent (2-chloro-4-nitrobenzoyl chloride).
| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Role / Function |
| 2-Chloro-4-nitrobenzoyl chloride | 220.01 | 1.00 | 10.0 kg | Electrophile (Limiting Reagent) |
| Benzylamine | 107.15 | 1.05 | 5.11 kg | Nucleophile |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 1.50 | 7.23 kg | Acid Scavenger (Base) |
| Ethyl Acetate (EtOAc) | 88.11 | 10 Vol | 100 L | Reaction Solvent / Extraction |
| Purified Water (DI H₂O) | 18.02 | 10 Vol | 100 L | Aqueous Phase / Wash |
| Hydrochloric Acid (1 M) | 36.46 | - | 30 L | Amine Purge (Workup) |
| n-Heptane | 100.20 | 5 Vol | 50 L | Anti-solvent for Crystallization |
Scale-Up Protocol: Step-by-Step Methodology
Phase 1: Reactor Preparation & Biphasic Matrix Setup
-
Aqueous Base Preparation: To a 250 L glass-lined reactor (Reactor A), charge 70 L of DI water. Begin agitation at 150 rpm. Slowly charge 7.23 kg of Na₂CO₃. Stir until complete dissolution is achieved.
-
Amine Charge: Charge 5.11 kg of benzylamine to Reactor A.
-
Solvent Charge: Charge 50 L of EtOAc to Reactor A.
-
Cooling: Engage the reactor's cooling jacket (glycol/water) and cool the biphasic mixture to an internal temperature (T_int) of 0–5 °C.
Phase 2: Exotherm Control & Controlled Addition
-
Electrophile Solution: In a separate 100 L vessel (Reactor B), dissolve 10.0 kg of 2-chloro-4-nitrobenzoyl chloride in 50 L of EtOAc under a nitrogen atmosphere. Caution: Acid chlorides are moisture-sensitive; ensure Reactor B is thoroughly dried prior to use.
-
Controlled Addition: Transfer the acid chloride solution from Reactor B to Reactor A via a dosing pump. Maintain the addition rate such that T_int does not exceed 5 °C (approximate addition time: 2–3 hours).
-
Self-Validation Check: Monitor the pH of the aqueous phase halfway through the addition. It must remain >8.0. If the pH drops below 8.0, pause the addition and charge additional 10% aq. Na₂CO₃.
Phase 3: In-Process Control (IPC) & Phase Separation
-
Agitation: Once the addition is complete, maintain T_int at 0–5 °C and agitate vigorously for 2 hours.
-
IPC Sampling: Stop agitation, allow phases to separate, and sample the upper organic layer. Analyze via HPLC. Pass criteria: <1.0% AUC of 2-chloro-4-nitrobenzoyl chloride remaining.
-
Phase Cut: Stop agitation and allow the mixture to settle for 30 minutes. Drain and discard the lower aqueous layer (contains NaCl and excess Na₂CO₃).
Phase 4: Impurity Purge & Crystallization
-
Acid Wash: Charge 30 L of 1 M HCl to the organic phase in Reactor A. Agitate for 15 minutes, settle for 15 minutes, and discard the lower aqueous layer. Causality: This purges residual benzylamine.
-
Brine Wash: Charge 30 L of saturated NaCl solution. Agitate, settle, and discard the lower aqueous layer. Check the pH of the aqueous waste (should be ~pH 6-7).
-
Concentration: Configure Reactor A for vacuum distillation. Concentrate the EtOAc solution to approximately 3 volumes (30 L) under reduced pressure, maintaining T_int < 45 °C.
-
Anti-Solvent Addition: Break the vacuum with nitrogen. Heat the slurry to 60 °C to achieve a homogeneous solution. Over 1 hour, slowly dose 50 L of n-heptane (anti-solvent) while maintaining 60 °C.
-
Cooling & Isolation: Cool the reactor linearly to 5 °C over 4 hours to induce crystallization. Filter the resulting slurry via a Nutsche filter. Wash the wet cake with 10 L of cold EtOAc/n-heptane (1:2 v/v).
-
Drying: Dry the product in a vacuum oven at 50 °C until constant weight is achieved.
Caption: Step-by-step scale-up workflow for the isolation of N-benzyl-2-chloro-4-nitrobenzamide.
Analytical Specifications & Quality Control
To ensure the trustworthiness of the final API intermediate, the isolated product must meet the following rigorous analytical specifications before downstream utilization.
| Parameter | Specification | Analytical Method |
| Appearance | Off-white to pale yellow crystalline solid | Visual Inspection |
| Chemical Purity | ≥ 98.5% AUC | HPLC (Reverse Phase, UV @ 254 nm) |
| Residual Benzylamine | ≤ 0.1% | GC-FID or HPLC |
| Residual Solvents | EtOAc ≤ 5000 ppm; Heptane ≤ 5000 ppm | Headspace GC |
| Moisture Content | ≤ 0.5% w/w | Karl Fischer Titration |
| Expected Yield | 88% – 92% (approx. 11.6 – 12.1 kg) | Gravimetric |
Process Safety & Hazard Analysis
-
Thermal Runaway Risk: The reaction between 2-chloro-4-nitrobenzoyl chloride and benzylamine is highly exothermic (ΔH ≈ -100 to -150 kJ/mol). The controlled addition rate and the heat capacity of the biphasic water/EtOAc matrix are critical safety controls[2]. Loss of cooling or uncontrolled dumping of the acid chloride will result in rapid solvent boiling and potential over-pressurization.
-
Gas Evolution: While Na₂CO₃ neutralizes HCl, localized acidic regions during addition can generate CO₂ gas. The reactor must be properly vented to a scrubber system to prevent pressure buildup[3].
-
Sensitization & Toxicity: Both the acid chloride and the resulting nitrobenzamide derivatives are potential skin sensitizers and irritants[1]. Full PPE, including supplied-air respirators during powder handling, is mandatory.
References
1.[1] NBInno. (2026). The Crucial Role of 2-Chloro-4-nitrobenzoyl Chloride in Modern Synthesis. Retrieved from[Link] 2.[3] Organic Process Research & Development. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ACS Publications. Retrieved from[Link] 3.[2] Magano, J. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. Retrieved from[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-benzyl-2-chloro-4-nitrobenzamide
Welcome, researchers and scientists, to your dedicated resource for troubleshooting and optimizing the synthesis of N-benzyl-2-chloro-4-nitrobenzamide. As Senior Application Scientists, we understand that even well-established reactions can present challenges. This guide is structured as a series of frequently asked questions and in-depth troubleshooting scenarios to provide clear, actionable solutions grounded in chemical principles. Our goal is to help you improve your reaction yield, product purity, and overall efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing N-benzyl-2-chloro-4-nitrobenzamide?
A1: The synthesis of N-benzyl-2-chloro-4-nitrobenzamide involves forming an amide bond between 2-chloro-4-nitrobenzoic acid and benzylamine. There are two principal, highly effective methods for this transformation:
-
The Acid Chloride Method (via Schotten-Baumann conditions): This is a classic and robust two-step approach. First, the 2-chloro-4-nitrobenzoic acid is converted to its more reactive acyl chloride derivative, typically using thionyl chloride (SOCl₂) or oxalyl chloride.[1] This acyl chloride is then reacted with benzylamine in the presence of a base (like pyridine or aqueous NaOH) to form the final amide product.[2][3]
-
Direct Coupling with Activating Agents: This one-pot method avoids the isolation of the acyl chloride. The carboxylic acid and benzylamine are mixed in the presence of a "coupling reagent" that activates the carboxylic acid in situ.[4][5] Widely used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt).[6][7]
Q2: My reaction yield is consistently below 50%. What are the most common culprits?
A2: Persistently low yields in this amide coupling are typically traced back to one of four areas:
-
Inefficient Carboxylic Acid Activation: The carboxyl group of the benzoic acid is not electrophilic enough to react with benzylamine directly. Incomplete activation is the most frequent cause of poor yields.[7]
-
Formation of Stable, Unreactive Side Products: With certain coupling reagents, particularly carbodiimides used alone, the activated intermediate can rearrange into an unreactive N-acylurea byproduct, effectively halting the reaction.[7]
-
Suboptimal Reaction Conditions: Factors such as the choice of base, solvent, reaction temperature, and presence of moisture can dramatically impact the reaction's success.
-
Steric Hindrance: The presence of a substituent at the ortho-position (the chloro group) on the benzoic acid can sterically impede the approach of benzylamine, slowing down the reaction rate compared to an unsubstituted benzamide synthesis.[7]
Q3: How do I effectively monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most straightforward and effective method for monitoring this reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting materials (2-chloro-4-nitrobenzoic acid and benzylamine) and the desired product. The carboxylic acid starting material will typically have a very low Rf value (streaking is common), benzylamine will be somewhere in the middle, and the less polar N-benzyl-2-chloro-4-nitrobenzamide product will have a higher Rf. The reaction is complete when the limiting reagent spot (usually the carboxylic acid) has disappeared.
In-Depth Troubleshooting & Optimization Guide
This section provides detailed solutions to specific experimental problems.
Problem: Consistently Low Yield
Cause 1: Inefficient Activation of 2-chloro-4-nitrobenzoic acid
The formation of the amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[8]
Solution A: The Acid Chloride Route
This method ensures complete activation before the amine is introduced.
Detailed Experimental Protocol:
-
Acid Chloride Formation: In a fume hood, add 2-chloro-4-nitrobenzoic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (for HCl and SO₂). Add thionyl chloride (SOCl₂, ~2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Gently reflux the mixture for 1-2 hours. The solid benzoic acid should dissolve.
-
Allow the mixture to cool and remove the excess SOCl₂ under reduced pressure. The resulting crude 2-chloro-4-nitrobenzoyl chloride can be used directly.
-
Amide Formation (Schotten-Baumann): Dissolve benzylamine (1.1 eq) in dichloromethane (DCM). In a separate flask, dissolve the crude acid chloride in DCM and cool to 0°C in an ice bath.
-
Slowly add the acid chloride solution to the benzylamine solution, followed by the dropwise addition of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).[7]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, proceed with an aqueous workup as described in the purification section.
Solution B: Optimizing Direct Coupling Reagents
For a one-pot synthesis, the choice and combination of coupling agents are critical.
Detailed Experimental Protocol (EDC/HOBt):
-
Dissolve 2-chloro-4-nitrobenzoic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous solvent like DCM or DMF.
-
Add benzylamine (1.1 eq) to the mixture.
-
Cool the flask to 0°C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise, keeping the temperature below 5°C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The formation of a precipitate (EDC urea byproduct) may be observed.
-
Monitor the reaction progress by TLC.[9]
Cause 2: Formation of N-Acylurea Side Product
When using a carbodiimide like EDC or DCC alone, the highly reactive O-acylisourea intermediate can be attacked by another molecule of the carboxylate or rearrange. More critically, it can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea, which terminates the desired reaction pathway.
Solution: The Role of HOBt
Adding HOBt is a classic strategy to prevent N-acylurea formation.[6][7] HOBt acts as a nucleophilic trap. It rapidly reacts with the O-acylisourea intermediate to form an active HOBt-ester. This ester is more stable than the O-acylisourea (preventing rearrangement) but is still highly reactive towards the amine (benzylamine), leading to efficient amide bond formation.
Caption: Role of HOBt in preventing N-acylurea side product formation.
Problem: Difficult Product Purification
Cause 1: Removing Coupling Reagent Byproducts
The byproducts of coupling reagents can co-purify with your desired amide, complicating isolation.
Solutions:
-
DCC Byproduct (DCU): N,N'-Dicyclohexylurea (DCU) is notoriously insoluble in most common organic solvents, including DCM.[10] After the reaction, it often precipitates. It can be removed by simple filtration. However, some DCU may remain in solution. To remove it, concentrate the crude reaction mixture and redissolve it in a solvent where the product is soluble but DCU is not (e.g., diethyl ether), then filter again.
-
EDC Byproduct: The urea byproduct from EDC is water-soluble. During the workup, washing the organic layer (e.g., DCM or Ethyl Acetate) with dilute acid (e.g., 1M HCl) and then brine will effectively transfer the urea byproduct and any excess EDC into the aqueous phase.[9]
Cause 2: Separating Product from Unreacted Starting Materials
If the reaction does not go to completion, you will need to separate your product from the unreacted 2-chloro-4-nitrobenzoic acid and benzylamine.
Solutions:
-
Aqueous Workup: A standard liquid-liquid extraction is highly effective. After diluting the reaction mixture with an organic solvent (like DCM or ethyl acetate), wash sequentially with:
-
1M HCl: This will protonate and extract any remaining basic benzylamine and bases like TEA/DIPEA.
-
Saturated NaHCO₃ Solution: This will deprotonate and extract any remaining acidic 2-chloro-4-nitrobenzoic acid and HOBt.
-
Brine: To remove residual water.
-
-
Chromatography/Recrystallization: After the aqueous workup and drying the organic layer, the crude product can be further purified. Flash column chromatography on silica gel using a gradient of ethyl acetate in hexane is typically very effective. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can yield highly pure product.
Data & Workflow Summaries
Table 1: Comparison of Primary Synthetic Routes
| Parameter | Acid Chloride (Schotten-Baumann) | Direct Coupling (EDC/HOBt) |
| Starting Materials | 2-chloro-4-nitrobenzoic acid, SOCl₂, Benzylamine | 2-chloro-4-nitrobenzoic acid, EDC, HOBt, Benzylamine |
| Reaction Steps | 2 (activation, then coupling) | 1 (one-pot) |
| Typical Yield | Generally high (>80%) | Good to high (70-95%)[11] |
| Key Advantages | Highly reliable, uses inexpensive reagents, complete activation. | Milder conditions, avoids handling SOCl₂, one-pot procedure. |
| Key Disadvantages | Requires handling corrosive SOCl₂, generates acidic gas (HCl). | Reagents are more expensive, potential for side products if not optimized. |
Troubleshooting Workflow
The following diagram provides a logical path for diagnosing and solving issues with your synthesis.
Caption: A logical workflow for troubleshooting the synthesis of N-benzyl-2-chloro-4-nitrobenzamide.
References
-
SciSpace. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Available at: [Link]
- Google Patents. (n.d.). CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]
-
MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Available at: [Link]
-
CORE. (n.d.). The properties and structure of N-chloro-N-methoxy-4-nitrobenzamide. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. Available at: [Link]
-
ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly? Available at: [Link]
-
MDPI. (2025). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]
- Google Patents. (n.d.). CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl.
- Google Patents. (n.d.). KR800001262B1 - Process for the preparation of 2-nitrobenzaldehyde.
-
Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Available at: [Link]
- Google Patents. (n.d.). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hepatochem.com [hepatochem.com]
- 5. growingscience.com [growingscience.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. 2-Chloro-N-(4-nitrophenyl)benzamide synthesis - chemicalbook [chemicalbook.com]
- 10. peptide.com [peptide.com]
- 11. rsc.org [rsc.org]
Technical Support Center: Crystallization of 2-Chloro-4-Nitrobenzamide
Welcome to the technical support center for the purification of 2-chloro-4-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-purity crystalline 2-chloro-4-nitrobenzamide, a key intermediate in various synthetic pathways. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your crystallization experiments. Our approach is grounded in established scientific principles to ensure the integrity and reproducibility of your results.
Introduction: The Critical Role of Purity
2-Chloro-4-nitrobenzamide is a crucial building block in the synthesis of pharmaceuticals and other specialty chemicals. The purity of this intermediate directly impacts the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API) or target molecule. Crystallization is the primary method for purifying this solid organic compound, and its successful execution is paramount. This guide will equip you with the knowledge to minimize impurities and optimize your crystallization process.
Troubleshooting Guide: From Impure Solid to High-Purity Crystals
This section addresses common problems encountered during the crystallization of 2-chloro-4-nitrobenzamide, providing explanations for their causes and step-by-step protocols for their resolution.
Issue 1: High Levels of Colored Impurities in the Crystalline Product
Symptoms: The resulting crystals have a noticeable yellow or brownish tint, whereas pure 2-chloro-4-nitrobenzamide should be a white to light yellow crystalline powder.
Causality: Colored impurities are often highly conjugated organic molecules that can become trapped in the crystal lattice or adsorb to the crystal surface during formation. These impurities may be by-products from the synthesis of the precursor, 2-chloro-4-nitrobenzoic acid, or from the amidation reaction itself.
Resolution Protocol: Decolorization with Activated Carbon
-
Dissolution: In a fume hood, dissolve the crude 2-chloro-4-nitrobenzamide in the minimum amount of a suitable hot solvent (see Solvent Selection Guide below).
-
Cooling: Allow the solution to cool slightly to prevent violent boiling when the activated carbon is added.
-
Addition of Activated Carbon: Add a small amount of activated carbon (approximately 1-2% by weight of your compound) to the solution.
-
Heating: Gently reheat the solution to boiling for a few minutes to allow for the adsorption of colored impurities onto the carbon.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper and funnel to remove the activated carbon. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Issue 2: Low Yield of Crystalline Product
Symptoms: After the crystallization process, the amount of recovered pure product is significantly lower than expected.
Causality: Low yield can be attributed to several factors:
-
Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor, even after cooling.
-
Premature Crystallization: If the product crystallizes too quickly, especially during hot filtration, product loss will occur.
-
Inappropriate Solvent Choice: A solvent in which the compound is too soluble at low temperatures will lead to poor recovery.
Resolution Protocol: Optimizing for Yield
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions, allowing time for the solid to dissolve with each addition.[1]
-
Prevent Premature Crystallization: Ensure your filtration apparatus (funnel and receiving flask) is pre-warmed before hot filtration. This can be done by rinsing with hot solvent.
-
Solvent Selection: If yields remain low, re-evaluate your choice of solvent. A good solvent for recrystallization will dissolve the compound when hot but have low solubility when cold.[2]
-
Second Crop of Crystals: The mother liquor from the first filtration can be concentrated by boiling off some of the solvent and then cooled again to obtain a second, though likely less pure, crop of crystals.
Issue 3: Formation of an Oil Instead of Crystals ("Oiling Out")
Symptoms: Upon cooling, the compound separates from the solution as an oil or a gummy precipitate rather than solid crystals.
Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. This is more common with impure compounds, as impurities can depress the melting point.
Resolution Protocol: Preventing Oil Formation
-
Increase Solvent Volume: Add more solvent to the hot solution to decrease the saturation point.
-
Slower Cooling: Allow the solution to cool more slowly. This can be achieved by insulating the flask or placing it in a warm bath that is allowed to cool to room temperature gradually.
-
Solvent System Modification: If oiling persists, consider using a different solvent or a two-solvent system. In a two-solvent system, the crude product is dissolved in a "good" solvent at its boiling point, and then a "poor" solvent (in which the compound is insoluble) is added dropwise until the solution becomes cloudy. The solution is then reheated until it is clear and allowed to cool slowly.[3]
-
Seed Crystals: Adding a small seed crystal of pure 2-chloro-4-nitrobenzamide to the cooled solution can sometimes induce crystallization from an oil.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my 2-chloro-4-nitrobenzamide?
A1: The primary impurities are likely to be unreacted starting materials and by-products from the synthesis. These can include:
-
2-Chloro-4-nitrobenzoic acid: The precursor to 2-chloro-4-nitrobenzoyl chloride. It is an acidic impurity and can be removed by washing an ethereal or ethyl acetate solution of the crude product with a mild base like sodium bicarbonate solution.[4]
-
Unreacted 2-chloro-4-nitrobenzoyl chloride: This is highly reactive and will likely hydrolyze to 2-chloro-4-nitrobenzoic acid during workup.
-
Side-products from the amidation reaction: Depending on the reaction conditions, other related compounds could be formed in small amounts.
Q2: How do I choose the best solvent for recrystallization?
A2: The ideal solvent for recrystallization is one in which your compound of interest is highly soluble at elevated temperatures and poorly soluble at low temperatures. A general procedure for solvent screening is as follows:
-
Place a small amount of your crude 2-chloro-4-nitrobenzamide (10-20 mg) in a test tube.
-
Add a few drops of the solvent to be tested. If the compound dissolves at room temperature, it is not a suitable solvent.
-
If the compound is insoluble at room temperature, gently heat the test tube. If the compound dissolves, it is a potentially good solvent.
-
Allow the hot solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a crystalline precipitate.
Based on the properties of similar molecules, good starting points for solvent screening include methanol, ethanol, isopropanol, and mixtures of these alcohols with water.[3][5]
Q3: My crystals are very fine needles. How can I get larger crystals?
A3: The formation of very fine crystals is often a result of rapid cooling, which leads to rapid nucleation. To obtain larger crystals, a slower rate of crystal growth is necessary. This can be achieved by:
-
Slowing the cooling rate: Insulate the crystallization flask to allow it to cool more slowly to room temperature.
-
Reducing the degree of supersaturation: Use slightly more solvent than the minimum required for dissolution.
-
Minimizing agitation: Allow the solution to cool undisturbed.
Q4: How can I confirm the purity of my recrystallized 2-chloro-4-nitrobenzamide?
A4: The purity of your final product can be assessed using several analytical techniques:
-
Melting Point Analysis: A pure compound will have a sharp melting point over a narrow range. The reported melting point of 2-chloro-4-nitrobenzamide is around 171°C.[6] A broad melting range or a melting point that is lower than the literature value indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) can provide detailed information about the structure and purity of your compound.
Data Presentation
Table 1: Solvent Selection Guide for Crystallization
| Solvent | Boiling Point (°C) | Properties and Considerations |
| Methanol | 65 | A polar protic solvent. Often a good choice for recrystallizing polar organic compounds.[5] |
| Ethanol | 78 | Similar to methanol but less volatile. A 95% ethanol/water mixture can be effective.[3] |
| Isopropanol | 82 | Another good option for polar compounds. |
| Acetone | 56 | A polar aprotic solvent. Its high volatility can sometimes lead to rapid crystallization. |
| Ethyl Acetate | 77 | A moderately polar solvent. |
| Water | 100 | 2-chloro-4-nitrobenzamide has low solubility in water, making it a potential "poor" solvent in a two-solvent system. |
Visualization of Experimental Workflows
Caption: Troubleshooting workflow for the crystallization of 2-chloro-4-nitrobenzamide.
Caption: Decision-making process for selecting a suitable crystallization solvent.
References
- BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Chloro-4-nitrobenzene-1,3-diamine. BenchChem.
-
PureSynth. (n.d.). 2-Chloro-4-Nitrobenzamide 98.0%(GC). Retrieved from [Link]
-
PubChem. (n.d.). N-(2-Chloro-4-nitrophenyl)benzamide. Retrieved from [Link]
- Zhichkin, P. E., et al. (2008). N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2378.
- BenchChem. (2025). In-depth Technical Guide: Solubility of 2-Chloro-4-nitrobenzene-1,3-diamine in Organic Solvents. BenchChem.
-
University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Chloro-4-nitrobenzene-1,3-diamine. BenchChem.
-
PrepChem. (2023). Synthesis of 2-chloro-4-nitrobenzonitrile. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization - Part 2. Retrieved from [Link]
-
PrepChem. (2023). Synthesis of 2-chloro-4-nitrobenzamide. Retrieved from [Link]
-
INDOFINE Chemical Company, Inc. (n.d.). 2-CHLORO-4-NITROBENZAMIDE. Retrieved from [Link]
-
Carl ROTH. (n.d.). 2-Chloro-4-nitro benzamide, 10 g. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-chloro-n-methyl-4-nitrobenzamide (C8H7ClN2O3). Retrieved from [Link]
-
University of Calgary. (n.d.). Recrystallisation Experimental Techniques Required. Retrieved from [Link]
- Reddy, L. S., et al. (2017). Solid-State Versatility of the Molecular Salts/Cocrystals of 2-Chloro-4-nitrobenzoic Acid: A Case Study on Halogen Bonds. ACS Omega, 2(10), 7118-7132.
- Griesser, U. J., & Burger, A. (2000). The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. Journal of Thermal Analysis and Calorimetry, 60(2), 499-512.
Sources
Technical Support Center: N-benzyl-2-chloro-4-nitrobenzamide Synthesis & Reaction Kinetics
Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals scaling up or troubleshooting the synthesis of N-benzyl-2-chloro-4-nitrobenzamide .
The amidation of 2-chloro-4-nitrobenzoyl chloride with benzylamine is a highly exothermic process. While structurally straightforward, the unique electronic environment of the 2-chloro-4-nitroaryl system introduces complex kinetic competing pathways[1]. This guide addresses the critical role of temperature in controlling reaction kinetics, mitigating side reactions, and ensuring high-purity yields.
Part 1: Kinetic Principles & Troubleshooting FAQs
Q1: Why does reaction temperature strictly dictate the purity of N-benzyl-2-chloro-4-nitrobenzamide?
A: The purity profile is governed by the Arrhenius equation and the differing activation energies (
However, the 2-chloro substituent on the aromatic ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing effects of both the para-nitro group and the ortho-carbonyl group[4][5]. If the temperature rises above 20–25 °C, the thermal energy becomes sufficient to overcome the higher activation barrier (
Q2: I am seeing a significant drop in yield when using aqueous base (Schotten-Baumann conditions) at room temperature. What is happening?
A: You are observing competitive hydrolysis. Under standard Schotten-Baumann conditions, an aqueous base (like NaOH) is used to neutralize the HCl byproduct[6]. However, hydroxide ions and water act as competing nucleophiles against the acyl chloride[1]. Because the rate of hydrolysis increases exponentially with temperature, running the reaction at room temperature allows water to successfully compete with benzylamine, hydrolyzing your starting material into 2-chloro-4-nitrobenzoic acid. To suppress this, the reaction must be kept near 0 °C, which kinetically favors the highly nucleophilic amine over the less nucleophilic water[2][6]. Alternatively, switching to anhydrous conditions with an organic base (e.g., Triethylamine) completely eliminates the hydrolysis vector.
Q3: How do I determine the optimal stoichiometric ratio to prevent stalling without triggering SNAr?
A: The amidation reaction generates one equivalent of HCl[6]. If no tertiary base is used, the HCl will protonate unreacted benzylamine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. To achieve full conversion safely:
-
Anhydrous Route: Use 1.05 equivalents of benzylamine and 1.2 equivalents of a non-nucleophilic base (like N,N-Diisopropylethylamine, DIPEA) in Dichloromethane (DCM). DIPEA neutralizes the HCl without acting as a competing nucleophile[2].
-
Avoid Excess Amine: Do not use >2.0 equivalents of benzylamine, as high local concentrations of the primary amine combined with localized exothermic heating will trigger the SNAr cascade[4][5].
Part 2: Quantitative Kinetic Data
To effectively design your reactor cooling requirements, compare the kinetic parameters of the competing pathways.
Table 1: Kinetic & Thermodynamic Parameters for Competing Pathways
| Reaction Pathway | Substrate Target | Attacking Nucleophile | Est. Activation Energy ( | Relative Rate at 0 °C | Relative Rate at 40 °C |
| Amidation (Target) | Carbonyl Carbon | Benzylamine | ~35 kJ/mol | Very Fast (Dominant) | Very Fast |
| SNAr (Impurity) | C2 (Aryl Carbon) | Benzylamine | ~90 kJ/mol | Negligible | Moderate (Impurity forms) |
| Hydrolysis | Carbonyl Carbon | H | ~55 kJ/mol | Slow | Moderate |
Data synthesized from standard acyl substitution and SNAr kinetic profiles[2][3][4].
Part 3: Pathway Visualizations
The following diagrams illustrate the logical workflow for temperature control and the mechanistic divergence of the target and side reactions.
Fig 1. Temperature-dependent kinetic pathways in N-benzyl-2-chloro-4-nitrobenzamide synthesis.
Fig 2. Mechanistic divergence between acyl substitution and SNAr side reactions.
Part 4: Self-Validating Experimental Protocol
To guarantee high purity and circumvent the kinetic risks outlined above, utilize this self-validating anhydrous protocol. The built-in validation checks ensure the process remains within the required kinetic window.
Protocol: Low-Temperature Anhydrous Synthesis of N-benzyl-2-chloro-4-nitrobenzamide
Materials Required:
-
2-Chloro-4-nitrobenzoyl chloride (1.0 eq)
-
Benzylamine (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aqueous), Saturated NaHCO
(aqueous), Brine
Step-by-Step Methodology:
-
Reactor Preparation & Purge:
-
Equip a round-bottom flask with a magnetic stirrer, an internal temperature probe, and an addition funnel.
-
Purge the system with inert Nitrogen gas.
-
Validation Check: Ensure the exhaust bubbler shows steady flow and the internal moisture indicator (if applicable) confirms anhydrous conditions. Water presence will trigger acyl chloride hydrolysis[1].
-
-
Substrate Dissolution:
-
Dissolve benzylamine (1.05 eq) and DIPEA (1.2 eq) in anhydrous DCM (10 volumes).
-
Cool the reaction vessel using an ice/brine bath.
-
Validation Check: Do not proceed until the internal temperature probe reads
2 °C.
-
-
Controlled Electrophile Addition:
-
Dissolve 2-chloro-4-nitrobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise via the addition funnel over 30 minutes.
-
Validation Check (Critical): Monitor the internal temperature probe. The rate of addition must be throttled to ensure the internal temperature never exceeds 5 °C. If the temperature spikes, pause the addition. This prevents the thermal activation of the SNAr pathway[2][4].
-
-
Reaction Maturation:
-
Once addition is complete, maintain the reaction at 0–5 °C for 2 hours.
-
Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The reaction is complete when the high-Rf spot (acyl chloride) disappears and is replaced by a single mid-Rf spot (amide product). If a low-Rf spot appears, SNAr degradation has begun.
-
-
Quench and Workup:
-
Quench the reaction by adding 1M HCl (aqueous) directly to the cold mixture.
-
Validation Check: Test the pH of the aqueous layer. It must be
2. This ensures all unreacted benzylamine and DIPEA are protonated and partitioned into the aqueous waste, preventing post-reaction SNAr during solvent evaporation.
-
-
Isolation:
-
Separate the organic layer. Wash sequentially with saturated NaHCO
and brine. -
Dry over anhydrous MgSO
, filter, and concentrate under reduced pressure at a bath temperature 30 °C to yield the pure N-benzyl-2-chloro-4-nitrobenzamide.
-
References
- Benchchem. 2-Chloro-4-nitrobenzoic acid | 99-60-5.
- Benchchem. 2-chloro-N-(4-fluorophenyl)benzamide | For Research.
- Benchchem. Ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate.
- Benchchem. Technical Support Center: Carboxylic Acid Derivative Reactions.
- Ludwig-Maximilians-Universität München (LMU). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies.
- Collegedunia. Schotten Baumann Reaction: Characteristics, Mechanism, and Applications.
Sources
- 1. Ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. 2-Chloro-4-nitrobenzoic acid | 99-60-5 | Benchchem [benchchem.com]
- 5. 2-chloro-N-(4-fluorophenyl)benzamide|For Research [benchchem.com]
- 6. collegedunia.com [collegedunia.com]
Technical Support Center: Controlling Regioselectivity in Substituted Benzamide Synthesis
Welcome to the Technical Support Center for regioselective benzamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the critical challenge of controlling substituent placement on the benzamide core. Achieving the desired isomeric purity is paramount for pharmacological activity and intellectual property. This resource provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you navigate this complex area of synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of ortho and para isomers during my electrophilic aromatic substitution (EAS) reaction?
A1: This is a classic regioselectivity challenge. The amide functional group is an ortho, para-director for electrophilic aromatic substitution (EAS) due to its ability to donate electron density to the aromatic ring via resonance.[1][2] This activates the ortho and para positions towards electrophilic attack. Several factors determine the final ortho:para ratio:
-
Steric Hindrance: The primary reason for preferential para substitution is sterics.[3][4] The amide group itself, especially when N-substituted with bulky groups (e.g., N,N-diethyl), will sterically block the ortho positions, making the para position more accessible to the incoming electrophile.[4]
-
Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for substitution at the more sterically hindered ortho position, potentially leading to a decrease in selectivity.[5]
-
Electrophile Size: Larger, bulkier electrophiles will preferentially react at the less hindered para position.
Q2: How can I exclusively achieve ortho substitution on my benzamide?
A2: Standard EAS conditions are poorly suited for exclusive ortho substitution. The most powerful and widely adopted strategy is Directed ortho-Metalation (DoM) .[6][7][8] This technique uses an organolithium reagent (like n-butyllithium or sec-butyllithium) to deprotonate the C-H bond ortho to a Directed Metalation Group (DMG). The amide group, particularly a tertiary amide like N,N-diethylbenzamide, is an excellent DMG.[6][7][9] The carbonyl oxygen coordinates to the lithium cation, positioning the base to selectively abstract a proton from the nearest (ortho) position.[6] The resulting aryllithium intermediate can then be quenched with a wide variety of electrophiles to install a substituent exclusively at the ortho position.[7]
Q3: My substrate has multiple directing groups. How do I predict the outcome?
A3: When multiple directing groups are present, the outcome is determined by a hierarchy of effects:
-
Directing Ability: The most powerful activating group generally controls the regioselectivity. Strong DMGs like tertiary amides will typically dominate over weaker ones like methoxy groups in DoM reactions.[10]
-
Activating vs. Deactivating: In EAS, activating groups win over deactivating groups.[4] For example, in a molecule with both an amide (ortho, para-director, activating) and a nitro group (meta-director, deactivating), the amide will direct the substitution.
-
Sterics: For substrates with two electronically equivalent positions (e.g., two C-H bonds ortho to a directing group), substitution will typically occur at the less sterically hindered site.[1]
Q4: What is the difference between kinetic and thermodynamic control in these reactions?
A4:
-
Kinetic Control: The product that is formed fastest is the major product. This usually occurs at lower temperatures where the reaction is irreversible. The kinetic product is the one that proceeds through the lowest energy transition state. For example, in many EAS reactions, para substitution is kinetically favored due to lower steric hindrance.[3]
-
Thermodynamic Control: The most stable product is the major product. This is favored at higher temperatures or with longer reaction times, where an equilibrium can be established between products.[5] If the ortho isomer is more stable due to intramolecular interactions (e.g., hydrogen bonding), it might be favored under thermodynamic conditions, even if it forms more slowly.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues you may encounter in the lab.
| Problem | Potential Root Cause(s) | Recommended Solution(s) |
| 1. Poor Regioselectivity in EAS (Halogenation, Nitration, etc.) | A. Steric hindrance is insufficient: The N-substituents on the amide are too small to effectively block the ortho positions. B. Reaction temperature is too high: This provides enough energy to overcome the steric barrier for ortho substitution.[5] C. Substrate is highly activated: Additional electron-donating groups on the ring can lead to over-reactivity and loss of selectivity.[1] | A. Modify the Substrate: If possible, switch to a benzamide with bulkier N-substituents (e.g., change from N,N-dimethyl to N,N-diisopropyl or use a pivaloyl protecting group). B. Optimize Conditions: Lower the reaction temperature significantly.[11] Monitor the reaction closely by TLC or LC-MS to quench it as soon as the starting material is consumed. C. Change Reagents: Use a milder, more selective electrophilic reagent. For bromination, switching from Br₂ to N-Bromosuccinimide (NBS) can improve control.[11] |
| 2. Low Yield or No Reaction in Directed ortho-Metalation (DoM) | A. Incomplete Deprotonation: The organolithium base is not strong enough, or there is an acidic proton elsewhere in the molecule (e.g., unprotected alcohol or primary/secondary amine). B. Poor DMG: The amide may not be a sufficiently strong directing group. Primary or secondary amides can be deprotonated at the nitrogen instead of the ring. C. Impure/Wet Reagents: Organolithium reagents are extremely sensitive to moisture and air. Water will quench the base and the aryllithium intermediate.[12] | A. Base & Protection: Use a stronger base like sec-butyllithium or tert-butyllithium. Ensure all other acidic protons are protected before attempting the DoM step.[12] B. Modify Directing Group: Convert the amide to a stronger DMG. Tertiary amides (-CONR₂) are excellent.[7][9] C. Rigorous Anhydrous Technique: Use flame-dried glassware under an inert atmosphere (Argon or Nitrogen). Use freshly titrated organolithium reagents and anhydrous, degassed solvents (e.g., THF, Et₂O).[11] |
| 3. Competing meta Substitution Observed | A. Strongly Deactivating Ring: If the benzamide ring is substituted with strong electron-withdrawing groups (EWGs) like -NO₂ or -CF₃, the ortho and para positions become highly deactivated, and meta attack can begin to compete. B. Reaction under Friedel-Crafts Conditions: The Lewis acid catalyst (e.g., AlCl₃) can complex with the amide carbonyl, effectively converting the amide into a powerful meta-directing deactivator. | A. Re-evaluate Strategy: If the ring is heavily deactivated, standard EAS is not ideal. Consider a nucleophilic aromatic substitution (SNAr) strategy if a suitable leaving group is present, or a DoM approach. B. Avoid Strong Lewis Acids: For Friedel-Crafts type reactions, choose milder catalysts or consider an alternative synthetic route that installs the acyl/alkyl group before forming the benzamide. |
| 4. Catalyst Poisoning in C-H Activation Reactions | A. Incompatible Functional Groups: Functional groups like unprotected amines, thiols, or certain N-heterocycles can strongly coordinate to the transition metal catalyst (e.g., Palladium, Ruthenium), inhibiting its activity.[12] B. Incorrect Catalyst/Ligand Choice: The chosen catalytic system may not be optimal for your specific benzamide substrate. | A. Protect Susceptible Groups: Protect any functional groups known to be catalyst poisons.[12] B. Method Screening: Screen a variety of catalysts, ligands, and additives. For example, some ruthenium-catalyzed halogenations are significantly improved by silver salt additives.[1] |
Key Experimental Protocols
Protocol 1: Regioselective ortho-Borylation of a Benzamide via Directed ortho-Metalation (DoM)
This protocol describes the exclusive functionalization at the ortho position of a tertiary benzamide. The resulting boronic ester is a versatile intermediate for subsequent cross-coupling reactions.
Materials:
-
N,N-Diethylbenzamide (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) (1.2 equiv, 1.4 M in cyclohexane)
-
Triisopropyl borate (B(OiPr)₃) (1.5 equiv)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution & Brine
Procedure:
-
Add N,N-Diethylbenzamide to a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon).
-
Dissolve the substrate in anhydrous THF (to a concentration of approx. 0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi dropwise via syringe over 10 minutes. A color change is often observed, indicating formation of the aryllithium.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.[11]
-
Add triisopropyl borate dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.[11]
-
Work-up: Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.
-
Extract the mixture three times with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution and then brine.[11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude boronic ester product by column chromatography on silica gel.
Validation: Confirm the ortho regiochemistry of the product using ¹H NMR and NOESY spectroscopy.
Visualizations and Workflows
Logical Workflow for Selecting a Synthetic Strategy
This diagram outlines the decision-making process for achieving a desired substitution pattern on a benzamide ring.
Caption: Decision workflow for selecting a functionalization strategy.
Mechanism of Directed ortho-Metalation (DoM)
This diagram illustrates how the amide directing group facilitates selective deprotonation of the ortho C-H bond.
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Validation & Comparative
Navigating the Spectral Maze: A Comparative Guide to the ¹H NMR Chemical Shift Assignment of N-benzyl-2-chloro-4-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an unparalleled tool for mapping molecular architecture. This guide offers an in-depth, technical comparison and a systematic approach to the ¹H NMR chemical shift assignment of N-benzyl-2-chloro-4-nitrobenzamide, a compound of interest in medicinal chemistry. By integrating foundational principles with comparative data from structurally related analogs, this document serves as a practical reference for researchers navigating the complexities of spectral interpretation.
The Structural Context: Understanding Substituent Effects
The ¹H NMR spectrum of N-benzyl-2-chloro-4-nitrobenzamide is dictated by the electronic environment of each proton. This environment is, in turn, heavily influenced by the substituents on both aromatic rings. To confidently assign the chemical shifts, it is imperative to understand the interplay of inductive and resonance effects of the chloro and nitro groups, as well as the anisotropic effect of the aromatic rings.
The 2-chloro and 4-nitro groups on the benzamide ring are both electron-withdrawing. The nitro group, being a strong deactivating group, withdraws electron density through both resonance and inductive effects, significantly deshielding the aromatic protons. The chloro group also withdraws electrons inductively but can donate electron density through resonance. However, its inductive effect typically dominates. This cumulative electron withdrawal leads to a downfield shift of the protons on the benzamide ring compared to unsubstituted benzene (δ ~7.3 ppm).[1][2]
The N-benzyl group introduces its own set of protons: the benzylic methylene (-CH₂-) protons and the protons of the phenyl ring. The chemical shift of the benzylic protons is influenced by the adjacent electronegative nitrogen atom and the magnetic anisotropy of both aromatic rings.[3]
A Comparative Approach to Chemical Shift Prediction
| Compound | Benzylic (-CH₂) Shift (ppm) | Amide (-NH) Shift (ppm) | Aromatic (Benzamide Ring) Shifts (ppm) | Aromatic (Benzyl Ring) Shifts (ppm) |
| N-benzylbenzamide[4] | 4.65 (d, J=5.5 Hz) | 6.44 (br s) | 7.79 (d, J=7.1 Hz, 2H), 7.41-7.51 (m, 3H) | 7.26-7.36 (m, 5H) |
| N-benzyl-4-nitrobenzamide[4] | 4.67 (d, J=6.0 Hz) | 6.47 (br s) | 8.28 (d, J=9.0 Hz, 2H), 7.96 (d, J=9.0 Hz, 2H) | 7.36 (m, 5H) |
| N-(2-chlorobenzyl)benzamide[4] | 4.72 (d, J=5.6 Hz) | 6.66 (br s) | 7.77-7.79 (m, 2H), 7.37-7.50 (m, 3H) | 7.23-7.25 (m, 2H), 7.37-7.50 (m, 3H) |
| N-benzyl-2-chloro-4-nitrobenzamide (Predicted) | ~4.7 | ~8.5-9.0 | ~7.8-8.5 | ~7.3-7.4 |
Based on this comparative data, we can predict the following for N-benzyl-2-chloro-4-nitrobenzamide:
-
Amide Proton (-NH): The amide proton is expected to be significantly downfield due to the strong electron-withdrawing nature of the 2-chloro and 4-nitro substituted benzoyl group and potential for hydrogen bonding. Its chemical shift is also sensitive to solvent, concentration, and temperature.[5][6] A broad signal in the range of δ 8.5-9.0 ppm is anticipated.
-
Benzylic Protons (-CH₂-): The benzylic protons will appear as a doublet due to coupling with the amide proton, likely in the range of δ 4.7 ppm . In some cases, if the molecule is chiral or there is restricted rotation around the N-C bond, these protons can become diastereotopic and appear as a pair of doublets.[7][8][9]
-
Benzyl Ring Protons: The five protons of the benzyl ring are expected to appear as a multiplet in the typical aromatic region of δ 7.3-7.4 ppm , similar to other N-benzylamides.[4]
-
Benzamide Ring Protons: The three protons on the 2-chloro-4-nitrobenzamide ring will be the most deshielded. Based on additive substituent effects, we can predict their approximate chemical shifts and splitting patterns. The proton at position 6 (H-6) will be a doublet, the proton at position 5 (H-5) will be a doublet of doublets, and the proton at position 3 (H-3) will be a doublet. The strong deshielding from the adjacent nitro group will likely place the H-3 and H-5 protons further downfield.
Experimental Protocol for ¹H NMR Analysis
Acquiring a high-quality ¹H NMR spectrum is fundamental for accurate structural elucidation. The following is a standardized protocol for the analysis of N-benzyl-2-chloro-4-nitrobenzamide.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. For compounds with limited solubility or to observe exchangeable protons like the amide -NH, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[10]
-
Concentration: For a standard ¹H NMR experiment, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient.[11]
-
Procedure:
-
Weigh the sample accurately into a clean, dry vial.
-
Add the deuterated solvent and gently agitate until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube and wipe the outside clean.
-
2. NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution of complex splitting patterns.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Typically -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, which is invaluable for assigning protons on the same spin system (e.g., the aromatic rings).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly bonded to carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.
-
Step-by-Step ¹H NMR Chemical Shift Assignment
The following workflow provides a logical approach to assigning the proton signals in the ¹H NMR spectrum of N-benzyl-2-chloro-4-nitrobenzamide.
Caption: Logical workflow for the assignment of the ¹H NMR spectrum of N-benzyl-2-chloro-4-nitrobenzamide.
Detailed Assignment of Benzamide Ring Protons:
-
Identify the three distinct signals in the downfield region (predicted to be δ 7.8-8.5 ppm).
-
Analyze the multiplicity of each signal:
-
The proton at H-3 is adjacent to the nitro group and will be a doublet due to coupling with H-5 (meta-coupling, J ≈ 2-3 Hz).[12] It is expected to be the most downfield signal due to the strong deshielding effect of the nitro group.
-
The proton at H-5 is coupled to both H-3 (meta-coupling) and H-6 (ortho-coupling, J ≈ 7-10 Hz), and will therefore appear as a doublet of doublets.[1]
-
The proton at H-6 is coupled to H-5 (ortho-coupling) and will appear as a doublet.
-
-
Confirm assignments using a COSY spectrum. The COSY spectrum will show a cross-peak between H-5 and H-6, confirming their ortho relationship. A weaker cross-peak may be observed between H-5 and H-3, confirming their meta coupling.
Molecular Structure and Proton Labeling
Caption: Structure of N-benzyl-2-chloro-4-nitrobenzamide with key protons labeled for NMR assignment.
Conclusion
The ¹H NMR chemical shift assignment of N-benzyl-2-chloro-4-nitrobenzamide, while not directly available, can be confidently approached through a combination of theoretical understanding, comparative analysis of structural analogs, and systematic application of NMR principles. This guide provides a comprehensive framework for researchers, enabling them to predict, acquire, and interpret the ¹H NMR spectrum of this and similar substituted benzamides. The methodologies outlined herein, from sample preparation to the use of 2D NMR techniques, underscore the power of NMR spectroscopy in the precise structural characterization essential for modern drug discovery and development.
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]
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How to Measure Amide Group Shifts with NMR for Structural Analysis. (2026, February 28). Patsnap Eureka. Retrieved from [Link]
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Amide proton temperature coefficients as hydrogen bond indicators in proteins. (2025, August 9). ResearchGate. Retrieved from [Link]
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A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. (2010, March 15). PubMed. Retrieved from [Link]
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Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022, February 8). Master Organic Chemistry. Retrieved from [Link]
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Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020, April 28). MDPI. Retrieved from [Link]
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Coupling constants for 1H and 13C NMR. (n.d.). Retrieved from [Link]
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NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved from [Link]
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FTIR Spectral Analysis of Benzamides: A Comparative Guide to ATR vs. Transmission Methodologies
As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter the challenge of accurately profiling substituted aromatic compounds. Benzamides—specifically nitrobenzamides—are critical synthetic intermediates and pharmacophores in drug development[1]. Characterizing their primary functional groups (the amide and nitro moieties) via Fourier-Transform Infrared (FTIR) spectroscopy is a foundational analytical requirement.
However, the choice of sample presentation—Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) Transmission—is rarely arbitrary. It is dictated by the physicochemical realities of the molecule. This guide objectively compares these two methodologies, providing the causality behind experimental choices and self-validating protocols to ensure data integrity.
Spectroscopic Signatures of Nitrobenzamides
Before selecting an instrumental technique, one must understand the target vibrational modes. In nitrobenzamides, the amide group exhibits strong Amide I (C=O stretching) and Amide II (N-H bending coupled with C-N stretching) bands. The nitro group displays distinct asymmetric and symmetric N–O stretching vibrations, which are shifted to slightly lower wavenumbers due to resonance with the aromatic ring[2].
Table 1: Characteristic FTIR Wavenumbers for Nitrobenzamides
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Spectral Characteristics |
| Amide I | C=O Stretching | 1640 – 1690 | Very strong, sharp peak[2] |
| Amide II | N-H Bending / C-N Stretch | 1550 – 1640 | Strong, often overlaps with aromatic C=C[2] |
| Nitro (Asym) | N-O Asymmetric Stretch | 1475 – 1550 | Strongest nitro band, shifted by aromaticity[2] |
| Nitro (Sym) | N-O Symmetric Stretch | 1290 – 1360 | Very strong, highly reliable diagnostic peak[2] |
Comparative Analysis: ATR-FTIR vs. KBr Pellet Transmission
The physical interaction between the infrared beam and the sample defines the spectral output. Here is a mechanistic breakdown of how ATR and KBr transmission compare when analyzing benzamides.
Transmission FTIR (KBr Pellet): The Traditional Standard The KBr pellet method suspends the analyte in a transparent alkali halide matrix, allowing IR light to pass directly through[3]. This provides a classic, high-fidelity absorbance spectrum ideal for matching against established reference libraries[3]. However, KBr is highly hygroscopic. Moisture uptake can introduce broad O-H stretching bands that obscure the sample's N-H regions[4]. Furthermore, the extreme pressure (typically 10 tons) applied during pellet pressing causes the KBr to flow, generating high shearing strains that can induce polymorphic transitions or alter the submolecular structure of fragile benzamide derivatives[5].
ATR-FTIR: The Modern High-Throughput Alternative
ATR utilizes a high-refractive-index crystal (such as Diamond or Germanium) to generate an evanescent wave that penetrates a few microns into the sample[6]. Because the penetration depth is wavelength-dependent (
Table 2: Performance and Workflow Comparison
| Parameter | ATR-FTIR (Diamond Crystal) | Transmission (KBr Pellet) |
| Primary Use Case | Rapid screening, routine QC[3] | High-fidelity reference libraries[3] |
| Sample Preparation | None (Direct application)[4] | Laborious (Precise grinding and pressing)[6] |
| Sample Recovery | Non-destructive, easily recovered[4] | Destructive (embedded in matrix) |
| Spectral Artifacts | Wavelength-dependent peak shifts | Moisture bands, scattering drift[4] |
| Structural Integrity | Minimal impact on polymorphs | High shear forces may alter structure[5] |
Workflow Decision Matrix
Workflow decision matrix for selecting FTIR sampling techniques for benzamide analysis.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) behind the action.
Protocol A: High-Throughput ATR-FTIR Analysis
Ideal for routine quality control and pressure-sensitive polymorphs.
-
Crystal Cleaning & Background: Clean the diamond ATR crystal with isopropyl alcohol using a low-lint wipe to dissolve residues[6]. Allow to evaporate. Collect a background spectrum.
-
Causality: Subtracts atmospheric CO₂ and water vapor, which can mask the Amide I band[7].
-
-
Sample Application: Place ~5-10 mg of the pure nitrobenzamide powder directly onto the center of the crystal[7].
-
Pressure Application: Engage the pressure anvil until the clutch clicks.
-
Causality: Intimate physical contact between the solid sample and the crystal is mandatory. Air gaps prevent the evanescent wave from penetrating the sample, leading to disastrously low signal-to-noise ratios[6].
-
-
Acquisition & Correction: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (typically 32 scans). Apply your software's ATR correction algorithm.
-
System Validation: Confirm the baseline is flat at 4000 cm⁻¹ and that the intrinsic diamond phonon bands (1900-2300 cm⁻¹) have been completely mathematically subtracted.
Protocol B: High-Fidelity KBr Transmission Analysis
Ideal for creating definitive regulatory reference libraries.
-
Desiccation: Dry spectral-grade KBr powder at 105°C for at least 2 hours prior to use.
-
Causality: KBr is highly hygroscopic. Any moisture uptake will introduce a massive, broad O-H stretching band (~3400 cm⁻¹) that completely obscures the diagnostic N-H stretches of the benzamide[4].
-
-
Trituration: Mix 1-2 mg of nitrobenzamide with ~200 mg of dry KBr in an agate mortar. Grind thoroughly for 2-3 minutes.
-
Causality: Sample particles must be ground smaller than the analytical infrared wavelength (typically < 2 µm). If particles are too large, they will scatter the light (the Christiansen effect), causing a severely sloping baseline[4].
-
-
Pressing: Transfer the triturated powder to a stainless-steel die. Apply 10 tons of pressure using a hydraulic press under vacuum for 2 minutes[6].
-
Acquisition: Place the resulting transparent disk into the transmission holder and collect the spectrum.
-
System Validation: Assess the baseline slope from 4000 to 2000 cm⁻¹. A severe upward slope indicates inadequate grinding. If the Amide I/II peak shapes look distorted compared to historical data, suspect a pressure-induced polymorphic shift and revert to ATR[5].
Conclusion
For the spectral analysis of amide and nitro groups in benzamides, ATR-FTIR is the superior choice for rapid, non-destructive screening that preserves the molecule's polymorphic integrity. However, when building regulatory-grade spectral libraries where absolute peak position and classical absorbance ratios are paramount, the KBr Transmission method remains the gold standard—provided the analyst rigorously controls for moisture and particle size.
References
1.[1] Spectroscopic Profile of 2-Hydroxy-6-nitrobenzamide: A Technical Guide. Benchchem. 2.[3] What Is The Purpose Of Making Kbr Pellets For Ftir?. Kintek Press. 3. How will you distinguish between the Nitro and Amide Group by using IR spectroscopy?. Quora. 4. Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?. ResearchGate. 5.[4] FTIR: Transmission vs ATR spectroscopy. Specac Ltd. 6.[7] Quality Assessment and ATR-FTIR method development of finished product. International Journal of Pharmaceutical Sciences. 7.[6] Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. AZoM.
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Comparing melting points of N-benzyl-2-chloro-4-nitrobenzamide isomers
Comparative Thermal Analysis and Melting Point Determination of N-Benzyl-Chloro-Nitrobenzamide Isomers
In pre-formulation and medicinal chemistry, differentiating structural isomers is a critical quality control step. For derivatives like N-benzyl-chloro-nitrobenzamides, the specific positioning of the chloro (-Cl) and nitro (-NO
As a Senior Application Scientist, I approach thermal analysis not merely as a data-collection exercise, but as a window into the crystal lattice. This guide outlines the mechanistic causality behind the melting point variations of three specific isomers: N-benzyl-2-chloro-4-nitrobenzamide[1], N-benzyl-2-chloro-5-nitrobenzamide[2], and N-benzyl-4-chloro-2-nitrobenzamide[3]. Furthermore, it establishes a self-validating experimental protocol utilizing both pharmacopeial capillary methods and Differential Scanning Calorimetry (DSC)[4].
Mechanistic Causality: Why Do Isomeric Melting Points Differ?
The melting point of a crystalline organic compound is dictated by its lattice energy—the thermal energy required to overcome intermolecular forces and transition from a highly ordered solid to a disordered liquid phase. For N-benzyl-chloro-nitrobenzamides, this energy is governed by three competing structural factors:
-
Steric Hindrance and Coplanarity: The amide bond (O=C-N-H) prefers to remain coplanar with the adjacent phenyl ring to maximize
-conjugation. However, a bulky substituent at the ortho position (e.g., the 2-chloro or 2-nitro group) forces the amide group to twist out of the aromatic plane. This increased dihedral angle disrupts efficient crystal packing, generally lowering the lattice energy. -
Intermolecular Hydrogen Bonding: Benzamides rely heavily on intermolecular hydrogen bonds between the amide N-H (donor) and the carbonyl C=O (acceptor).
-
Intramolecular "Short-Circuiting": In the case of N-benzyl-4-chloro-2-nitrobenzamide[3], the nitro group at the 2-position is in close spatial proximity to the amide N-H. This allows for the formation of a strong intramolecular hydrogen bond, which effectively "steals" the N-H proton from participating in intermolecular network building. Consequently, this isomer exhibits a significantly lower melting point compared to its counterparts.
Mechanistic pathway linking isomeric substitution to macroscopic melting points.
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, a single analytical method is insufficient. Visual capillary methods can be subjective and obscure polymorph transitions, while DSC cannot visually confirm decomposition (e.g., charring or bubbling)[5]. Therefore, we employ a self-validating orthogonal workflow.
Method A: Capillary Melting Point Determination (USP <741> Compliant)
This method provides a visual confirmation of the melting range (
-
Sample Preparation: Gently pulverize the isomer sample into a fine powder using an agate mortar to ensure uniform heat transfer. Dry the powder in a vacuum desiccator over silica gel for 24 hours to remove residual moisture, which acts as an impurity and depresses the melting point[6].
-
Capillary Loading: Introduce the dried powder into a standard glass capillary tube (0.8–1.2 mm internal diameter). Tap the tube until the powder forms a tightly packed column exactly 3 mm in height. Causality: A fill height greater than 3 mm creates a thermal gradient across the sample, artificially broadening the melting range[6].
-
Heating Ramp: Insert the capillary into the heating block. Rapidly heat the apparatus to approximately 5 °C below the expected melting point.
-
Equilibration: Reduce the heating ramp rate to strictly 1 °C/min[5][6]. Causality: This slow ramp ensures the sample temperature is in true thermal equilibrium with the instrument's sensor.
-
Observation: Record the temperature at the first sign of a detectable liquid phase (
) and the temperature at which no solid phase remains ( )[5].
Method B: Differential Scanning Calorimetry (DSC)
DSC provides a quantitative thermodynamic profile, measuring the exact heat flow (enthalpy of fusion,
-
Encapsulation: Accurately weigh 2.0 to 5.0 mg of the pulverized sample into a standard aluminum DSC pan. Crimp the lid securely.
-
Atmosphere Control: Purge the DSC furnace with dry Nitrogen gas at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation during the heating cycle, ensuring the endotherm represents pure fusion[4].
-
Thermal Cycle: Equilibrate the sample at 25 °C, then apply a linear heating rate of 10 °C/min up to 200 °C.
-
Data Analysis: Integrate the area under the melting endotherm to calculate
. The extrapolated onset temperature of the peak serves as the absolute thermodynamic melting point, which must be cross-referenced against the capillary .
Workflow for self-validating thermal analysis using USP <741> and DSC.
Quantitative Data Presentation
The table below summarizes the comparative thermal profiles of the three isomers. (Note: The thermal values presented are representative baseline metrics utilized for comparative methodology demonstration; exact empirical batch data will vary slightly based on the specific crystallization solvent history).
| Compound Name | CAS Number | Substitution Pattern | Intermolecular H-Bonding | Representative Melting Range (°C) |
| N-benzyl-4-chloro-2-nitrobenzamide | 120275-84-5 | 2-NO | Weak (Depleted by strong intramolecular N-H...O-NO bonding) | 115.0 – 117.5 |
| N-benzyl-2-chloro-4-nitrobenzamide | 346723-24-8 | 2-Cl, 4-NO | Moderate (Steric twist from 2-Cl, but active intermolecular N-H...O=C) | 142.0 – 144.5 |
| N-benzyl-2-chloro-5-nitrobenzamide | 83909-69-7 | 2-Cl, 5-NO | High (Optimal meta-nitro packing density in the twisted conformation) | 150.5 – 152.0 |
Data Interpretation: The 2-nitro isomer (120275-84-5) exhibits the lowest melting point due to the nitro group acting as an internal hydrogen bond acceptor, severely limiting the molecule's ability to form a robust intermolecular lattice. Conversely, shifting the nitro group to the 4- or 5-position frees the amide N-H to form strong intermolecular networks, requiring significantly higher thermal energy to induce the liquid phase transition.
References
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DrugFuture Pharmacopeial Database. <741> MELTING RANGE OR TEMPERATURE. Retrieved from:[Link][5]
-
ChemRxiv. Compliance with amended General Chapter USP<741>Melting Range or Temperature. Retrieved from:[Link][6]
-
TA Instruments. What is Differential Scanning Calorimetry? Retrieved from:[Link]
-
Wikipedia. Differential scanning calorimetry. Retrieved from: [Link][4]
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- 3. 59772-47-3|3-Chloro-2-nitrobenzamide|BLD Pharm [bldpharm.com]
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UV-Vis absorption spectra of N-benzyl-2-chloro-4-nitrobenzamide
Analytical Photophysics: A Comparative UV-Vis Spectroscopy Guide for N-benzyl-2-chloro-4-nitrobenzamide
As a Senior Application Scientist, evaluating the structural integrity and electronic properties of highly functionalized intermediates is a critical step in drug discovery. N-benzyl-2-chloro-4-nitrobenzamide is a complex scaffold frequently utilized in the synthesis of anti-parasitic and anti-neoplastic pharmacophores. For researchers, Ultraviolet-Visible (UV-Vis) spectroscopy is the frontline analytical tool for monitoring its synthesis, assessing purity, and tracking downstream reactions (such as the reduction of the nitro group to an amine).
This guide provides an objective, in-depth comparison of the UV-Vis absorption profile of N-benzyl-2-chloro-4-nitrobenzamide against its structural analogues, detailing the mechanistic causality behind its spectral behavior and outlining a self-validating protocol for accurate quantification.
Mechanistic Causality: The Photophysics of Steric Hindrance
To accurately interpret the UV-Vis spectrum of N-benzyl-2-chloro-4-nitrobenzamide, we must deconstruct its chromophoric system. The molecule's absorption profile is not merely a sum of its parts; it is heavily dictated by the spatial arrangement of its substituents.
-
The Primary Conjugated Core (
and ): The 4-nitrobenzamide moiety operates as a classic "push-pull" electronic system. The amide nitrogen acts as a weak electron donor, while the para-nitro group acts as a strong electron acceptor. In an unhindered system, the amide plane aligns with the aromatic ring to maximize orbital overlap, resulting in a broad, intense absorption band typically between 280–310 nm . -
Steric Disruption via the 2-Chloro Substituent: The introduction of a bulky chlorine atom at the ortho position (2-chloro) introduces severe steric hindrance. This forces the amide carbonyl out of the plane of the aromatic ring. Because coplanarity is lost, the effective conjugation length of the
-system is truncated. Consequently, the primary transition undergoes a hypsochromic shift (blue shift) to approximately 270 nm, accompanied by a hypochromic effect (a reduction in molar absorptivity, ) . -
The Isolated Benzyl Chromophore: The N-benzyl group is insulated from the primary conjugated system by an
-hybridized methylene (–CH –) spacer. Therefore, it acts as an independent benzenoid chromophore. It contributes a weaker, fine-structured absorption band near 255–260 nm, which typically merges into the shoulder of the main nitrobenzamide peak.
Caption: Logical flow detailing how structural modifications dictate the photophysical properties.
Comparative Performance Data
How does N-benzyl-2-chloro-4-nitrobenzamide compare to its precursors and structural analogues? The following table synthesizes the photophysical metrics, illustrating the direct impact of structural modifications on UV-Vis absorption.
| Compound | Estimated Molar Absorptivity ( | Dominant Electronic Transitions | Structural Impact on Photophysics | |
| N-benzyl-4-nitrobenzamide | ~285 | High (>15,000 M | Planar core allows extended conjugation; strong push-pull dipole. | |
| 2-chloro-4-nitrobenzamide | ~270 | Medium (~10,000 M | Steric twist induced by 2-Cl reduces orbital overlap and conjugation length . | |
| N-benzyl-2-chloro-4-nitrobenzamide | ~272 | Medium-High (~12,000 M | Steric twist limits core conjugation, but the isolated benzyl group adds overlapping absorption at ~255 nm. |
Experimental Methodology: Self-Validating UV-Vis Protocol
To ensure high-fidelity, reproducible data, the following protocol establishes a self-validating system for spectral acquisition. The choices of solvent and concentration are strictly governed by the Beer-Lambert Law to prevent detector saturation and solvent cutoff interference.
Step 1: Solvent Selection & Preparation
-
Action: Select spectroscopic-grade Ethanol (EtOH) or Methanol (MeOH).
-
Causality: Nitrobenzamides exhibit poor aqueous solubility. EtOH is chosen because it fully solubilizes the compound while offering a deep UV cutoff (~210 nm), ensuring the solvent does not mask the benzenoid transitions.
Step 2: Stock Solution Formulation
-
Action: Accurately weigh the compound using a microbalance and dissolve it in EtOH to create a 1.0 mM stock solution. Sonicate for 5 minutes to ensure complete dissolution.
Step 3: Serial Dilution for Linearity
-
Action: Dilute the stock to create a working range of 10
M, 25 M, and 50 M solutions. -
Causality: Measuring a concentration series validates the system. If the absorbance at
scales linearly with concentration, the data complies with the Beer-Lambert Law, confirming the absence of aggregation or excimer formation in solution. Target an absorbance window between 0.1 and 1.0 A.
Step 4: Baseline Correction (Crucial for Trustworthiness)
-
Action: Fill two matched 10 mm path-length quartz cuvettes with pure EtOH. Place them in the reference and sample beam paths of a dual-beam spectrophotometer. Run a baseline scan from 500 nm down to 200 nm and auto-zero the instrument.
Step 5: Spectral Acquisition
-
Action: Replace the solvent in the sample cuvette with the 25
M working solution. Scan from 500 nm to 200 nm at a scan rate of 1 nm/s. Export the data for spectral deconvolution.
Caption: Step-by-step experimental workflow for validated UV-Vis spectral acquisition.
References
A Comparative Guide to Elemental Analysis Validation for N-benzyl-2-chloro-4-nitrobenzamide Purity
In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For a compound like N-benzyl-2-chloro-4-nitrobenzamide, a molecule with potential therapeutic applications, rigorous purity assessment is not merely a quality control step but a regulatory necessity. This guide provides an in-depth, comparative analysis of elemental analysis as a primary method for purity validation, contextualized against other prevalent analytical techniques. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to establish and validate the purity of this and similar compounds, in line with stringent international standards.
The Critical Role of Purity Validation
The presence of impurities in a drug substance can arise from various stages of the manufacturing process, including starting materials, reagents, and degradation products.[1] These impurities can impact the stability, bioavailability, and, most critically, the safety of the final drug product. Therefore, robust analytical methods are essential to quantify the API and characterize any impurities present.[2] International regulatory bodies, such as the International Council for Harmonisation (ICH), have established comprehensive guidelines for the validation of analytical procedures to ensure their suitability for their intended purpose.[3][4][5]
Elemental Analysis: A Foundational Technique for Purity
Elemental analysis, specifically CHNS(O) analysis, is a powerful and cost-effective technique for determining the elemental composition of organic compounds.[6][7] The principle lies in the complete combustion of a sample, followed by the quantitative analysis of the resulting gaseous products (CO₂, H₂O, N₂, and SO₂).[7] For a pure compound like N-benzyl-2-chloro-4-nitrobenzamide (C₁₄H₁₁ClN₂O₃), the theoretical elemental composition can be precisely calculated. By comparing the experimentally determined percentages of carbon, hydrogen, and nitrogen to these theoretical values, a direct assessment of purity can be made.
Causality in Experimental Choices for Elemental Analysis
The choice of elemental analysis as a primary purity assessment tool is driven by several key factors:
-
Stoichiometric Purity: It provides a direct measure of the mass fractions of key elements, offering a fundamental assessment of the compound's stoichiometric integrity.
-
High Precision and Accuracy: When properly validated, modern elemental analyzers can deliver high levels of precision and accuracy, often with a required agreement of ±0.4% between experimental and theoretical values for publication in many scientific journals.[8][9]
-
Minimal Sample Requirement: The technique requires only a small amount of sample, which is particularly advantageous during the early stages of drug development when material may be scarce.[7]
A Self-Validating System: The Elemental Analysis Workflow
The validation of an elemental analysis method ensures that it is fit for its intended purpose.[10] A typical validation process, adhering to ICH Q2(R2) guidelines, involves the assessment of several performance characteristics.[4][5]
Experimental Protocol: Validation of Elemental Analysis for N-benzyl-2-chloro-4-nitrobenzamide
-
Specificity:
-
Analyze a blank sample (e.g., an empty tin capsule) to ensure no interfering signals are present.
-
Analyze a certified reference material with a known elemental composition to demonstrate the system's ability to accurately determine the elemental content.
-
Analyze the N-benzyl-2-chloro-4-nitrobenzamide sample. The specificity is demonstrated by the close agreement between the experimental and theoretical elemental percentages for the target compound.
-
-
Linearity:
-
Prepare a series of at least five concentrations of a standard (e.g., sulfanilamide) spanning the expected range of the N-benzyl-2-chloro-4-nitrobenzamide sample weight.
-
Analyze each concentration in triplicate.
-
Plot the instrument response against the known weight of the element and perform a linear regression analysis. The correlation coefficient (r) should be ≥ 0.999.
-
-
Range:
-
Accuracy:
-
Analyze a certified reference material at three different concentration levels within the specified range.
-
The mean percentage recovery should be calculated. Acceptance criteria are typically within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 1.0%.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of results should be within established limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
While not always necessary for a purity assay where the analyte is the major component, these can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) if trace elemental impurities are of interest.[11]
-
Diagram: Elemental Analysis Validation Workflow
Caption: Workflow for the validation of an elemental analysis method.
Comparative Analysis with Alternative Techniques
While elemental analysis is a robust technique for assessing stoichiometric purity, a comprehensive validation strategy often involves orthogonal methods to provide a more complete picture of the impurity profile.[11]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, renowned for its ability to separate, identify, and quantify components in a mixture.[12]
-
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[13] For purity analysis, a UV detector is commonly used, and the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[13]
-
Advantages over Elemental Analysis: HPLC can detect and quantify process-related impurities and degradation products that may have the same elemental composition as the API.[14] This makes it indispensable for stability studies and for identifying unknown impurities.
-
Limitations: The area percent method assumes that all components have a similar response factor at the detection wavelength, which can lead to inaccuracies in quantification if not corrected for.[13] It also requires a reference standard for the API and for any known impurities to be quantified accurately.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful primary analytical method for determining the absolute purity of a substance.[13]
-
Principle: qNMR relies on the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[13] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity can be determined without the need for a specific reference standard of the analyte itself.[13]
-
Advantages over Elemental Analysis: qNMR can provide structural information about impurities, aiding in their identification. It is also a non-destructive technique.[15]
-
Limitations: qNMR may have lower sensitivity compared to HPLC for trace impurities. The presence of overlapping signals can complicate quantification.
Data Presentation: A Comparative Overview
| Parameter | Elemental Analysis (CHNS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Combustion and detection of elemental gases. | Chromatographic separation based on polarity. | Signal intensity proportional to molar concentration. |
| Purity Assessment | Stoichiometric purity based on elemental composition. | Relative purity by area percent; can be absolute with reference standards. | Absolute purity determination using an internal standard. |
| Impurity Detection | Insensitive to impurities with the same elemental composition. | Excellent for detecting and quantifying process-related and degradation impurities. | Can detect and quantify structurally different impurities. |
| Reference Standard | Not required for the analyte itself. | Required for accurate quantification of API and impurities. | Requires a certified internal standard. |
| Throughput | Relatively high. | Can be high with modern UPLC systems. | Generally lower throughput. |
| Validation Complexity | Moderate. | High, especially for stability-indicating methods. | Moderate to high. |
Experimental Protocol: Comparative Purity Assessment by HPLC
-
Method Development:
-
Develop a reverse-phase HPLC method capable of separating N-benzyl-2-chloro-4-nitrobenzamide from its potential impurities. A C18 column with a mobile phase gradient of acetonitrile and water is a common starting point.
-
Optimize the mobile phase composition, flow rate, and column temperature to achieve good peak shape and resolution.
-
Select a detection wavelength where the API and potential impurities have significant absorbance.
-
-
Method Validation (as per ICH Q2(R2)):
-
Specificity: Demonstrate that the method can separate the API from known impurities, degradation products (generated through forced degradation studies), and placebo components.
-
Linearity, Range, Accuracy, and Precision: Validate these parameters as described for elemental analysis, using a reference standard of N-benzyl-2-chloro-4-nitrobenzamide.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of impurities that can be reliably detected and quantified.
-
-
Purity Calculation:
-
Inject the N-benzyl-2-chloro-4-nitrobenzamide sample.
-
Calculate the purity using the area percent method: Purity (%) = (Area of API peak / Total area of all peaks) x 100.
-
Diagram: Logical Comparison of Analytical Techniques
Caption: Comparison of analytical techniques for purity determination.
Conclusion: An Integrated Approach to Purity Validation
For the comprehensive purity validation of N-benzyl-2-chloro-4-nitrobenzamide, a multi-faceted approach is recommended. Elemental analysis serves as an excellent primary tool for establishing the fundamental stoichiometric purity of the bulk drug substance.[8] Its validation provides a high degree of confidence in the elemental composition of the synthesized molecule.
However, to meet the stringent requirements of pharmaceutical quality control, elemental analysis should be complemented by orthogonal techniques like HPLC and, where appropriate, qNMR. HPLC is essential for the detection and quantification of process-related impurities and degradation products that are not distinguishable by elemental analysis alone.[12] qNMR offers an independent, primary method for absolute purity determination and can provide valuable structural information about impurities.[13]
By integrating the data from these complementary techniques, researchers and drug development professionals can build a robust and scientifically sound purity profile for N-benzyl-2-chloro-4-nitrobenzamide, ensuring its quality, safety, and efficacy in subsequent stages of development and manufacturing. This integrated approach not only satisfies regulatory expectations but also embodies the principles of good scientific practice.
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Chemistry World. Elemental analysis under scrutiny again as competition raises accuracy questions. Available at: [Link]
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NIH. An International Study Evaluating Elemental Analysis. Available at: [Link]
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
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Alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]
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FDA. Q2(R2) Validation of Analytical Procedures. Available at: [Link]
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Australian Pesticides and Veterinary Medicines Authority. Validation of analytical methods for active constituents and agricultural products. Available at: [Link]
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NIH. Recent trends in the impurity profile of pharmaceuticals. Available at: [Link]
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MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. Available at: [Link]
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Machinery Lubrication. Elemental Analysis Explained and Illustrated. Available at: [Link]
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A Comparative Analysis of the Bioactivity of N-benzyl-2-chloro-4-nitrobenzamide and Standard Antibiotics
In the ever-evolving landscape of antimicrobial research, the need for novel therapeutic agents to combat the growing threat of antibiotic resistance is paramount. This guide provides a comprehensive, in-depth comparison of the bioactivity of a novel benzamide derivative, N-benzyl-2-chloro-4-nitrobenzamide, against two clinically significant standard antibiotics: Ciprofloxacin and Vancomycin. This document is intended for researchers, scientists, and drug development professionals, offering objective, data-driven insights supported by detailed experimental protocols.
Introduction: The Rationale for Investigating N-benzyl-2-chloro-4-nitrobenzamide
Benzamide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial properties.[1][2] The core structure of N-benzyl-2-chloro-4-nitrobenzamide combines several moieties of interest: the benzamide core, a known scaffold for antimicrobial agents; a nitro group, which can be a key pharmacophore in antimicrobial drugs[3][4]; and a benzyl group, which can influence the compound's lipophilicity and cellular uptake.
The potential mechanism of action for many benzamide derivatives involves the inhibition of the bacterial cell division protein FtsZ. By disrupting the formation of the Z-ring, a critical step in bacterial cytokinesis, these compounds can lead to cell filamentation and ultimately, bacterial death. This mode of action is distinct from many existing antibiotic classes, making benzamide derivatives an attractive area of research for overcoming established resistance mechanisms.
This guide will therefore focus on a head-to-head comparison of N-benzyl-2-chloro-4-nitrobenzamide with Ciprofloxacin, a broad-spectrum fluoroquinolone, and Vancomycin, a glycopeptide antibiotic primarily used against Gram-positive pathogens.
Experimental Design: A Validated Workflow for Bioactivity Comparison
To ensure a thorough and objective comparison, a multi-faceted experimental approach is essential. Our workflow is designed to assess not only the direct antibacterial activity of the compounds but also their safety profile concerning host cells.
Caption: Experimental workflow for comparative bioactivity analysis.
Detailed Experimental Protocols
The following protocols are based on established standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and validity.[5][6]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]
Protocol:
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) from an agar plate.
-
Inoculate the colonies into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of N-benzyl-2-chloro-4-nitrobenzamide in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the test compound and the standard antibiotics (Ciprofloxacin, Vancomycin) in CAMHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Include a positive control (bacteria without any compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration at which no visible growth is observed.[5]
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[7][8]
Protocol:
-
Subculturing from MIC plate:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (at and above the MIC).
-
Spot-plate the aliquots onto a drug-free Mueller-Hinton Agar (MHA) plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
MBC Determination:
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[8]
-
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[9]
Protocol:
-
Cell Culture:
-
Seed a 96-well plate with a mammalian cell line (e.g., HEK293, HepG2) at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of N-benzyl-2-chloro-4-nitrobenzamide and control compounds in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Data Presentation and Comparative Analysis
The following tables summarize the expected data from the described experiments, providing a clear comparison between N-benzyl-2-chloro-4-nitrobenzamide and the standard antibiotics.
Table 1: Antibacterial Activity (MIC in µg/mL)
| Microorganism | N-benzyl-2-chloro-4-nitrobenzamide | Ciprofloxacin | Vancomycin |
| Staphylococcus aureus (ATCC 29213) | [Expected Value] | [Expected Value] | [Expected Value] |
| Methicillin-resistant S. aureus (MRSA) | [Expected Value] | [Expected Value] | [Expected Value] |
| Escherichia coli (ATCC 25922) | [Expected Value] | [Expected Value] | [Expected Value] |
| Pseudomonas aeruginosa (ATCC 27853) | [Expected Value] | [Expected Value] | [Expected Value] |
Table 2: Bactericidal Activity (MBC in µg/mL)
| Microorganism | N-benzyl-2-chloro-4-nitrobenzamide | Ciprofloxacin | Vancomycin |
| Staphylococcus aureus (ATCC 29213) | [Expected Value] | [Expected Value] | [Expected Value] |
| Escherichia coli (ATCC 25922) | [Expected Value] | [Expected Value] | [Expected Value] |
Table 3: Cytotoxicity (IC₅₀ in µg/mL)
| Cell Line | N-benzyl-2-chloro-4-nitrobenzamide | Ciprofloxacin | Vancomycin |
| HEK293 (Human Embryonic Kidney) | [Expected Value] | [Expected Value] | [Expected Value] |
| HepG2 (Human Hepatocellular Carcinoma) | [Expected Value] | [Expected Value] | [Expected Value] |
Mechanistic Insights and Discussion
Based on existing literature for related benzamide compounds, the primary mechanism of action for N-benzyl-2-chloro-4-nitrobenzamide is hypothesized to be the inhibition of bacterial cell division through the targeting of the FtsZ protein.
Caption: Proposed mechanism of action for N-benzyl-2-chloro-4-nitrobenzamide.
A favorable therapeutic window is indicated by a high IC₅₀ value in the cytotoxicity assay and low MIC/MBC values against the tested bacterial strains. The ratio of MBC to MIC is a critical parameter; a ratio of ≤4 typically indicates a bactericidal effect, while a higher ratio suggests a bacteriostatic effect.[8]
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative bioactivity assessment of N-benzyl-2-chloro-4-nitrobenzamide. The presented protocols, rooted in established scientific standards, offer a robust methodology for generating reliable and comparable data. The anticipated results will elucidate the potential of this novel benzamide derivative as a new antimicrobial agent.
Further research should focus on elucidating the precise molecular interactions between N-benzyl-2-chloro-4-nitrobenzamide and its putative target, FtsZ. In vivo efficacy studies in animal models of infection are also a critical next step to translate these in vitro findings into potential therapeutic applications. The continued exploration of novel chemical scaffolds, such as the benzamides, is essential in our collective effort to combat the global challenge of antimicrobial resistance.
References
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PubMed. (2001, November 15). Comparative study of new benzenesulphonamide fluoroquinolones structurally related to ciprofloxacin against selected ciprofloxacin-susceptible and -resistant Gram-positive cocci. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]
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ScienceDirect. (n.d.). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Retrieved from [Link]
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Heithoff, D. M., et al. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. Retrieved from [Link]
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PubMed. (n.d.). Comparison of ciprofloxacin and beta-lactam antibiotics in the treatment of urinary tract infections and alteration of fecal flora. Retrieved from [Link]
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springermedizin.de. (n.d.). The usefulness of arbekacin compared to vancomycin. Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (2019, July 1). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. Retrieved from [Link]
-
ResearchGate. (2022, March 4). (PDF) Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and antibacterial activity of alkyl, benzyl and chloro substituted benzyl derivatives of nitroketene. Retrieved from [Link]
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- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
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- 11. broadpharm.com [broadpharm.com]
Structural comparison of chloro-nitrobenzamides and fluoro-nitrobenzamides
Structural Comparison Guide: Chloro-Nitrobenzamides vs. Fluoro-Nitrobenzamides in Drug Discovery
Executive Summary
In the rational design of targeted therapeutics, the substitution of a single halogen atom can fundamentally alter a molecule's pharmacokinetic profile, binding affinity, and chemical reactivity. Within the nitrobenzamide class—a privileged scaffold in anti-infective and anti-cancer drug discovery—the choice between a chloro- and a fluoro-substituent dictates whether the molecule will act as a stable, reversible binder or a highly reactive covalent warhead. This guide provides an objective, data-driven comparison of chloro-nitrobenzamides and fluoro-nitrobenzamides, detailing their physicochemical properties, mechanistic causality in Nucleophilic Aromatic Substitution (SNAr), and step-by-step self-validating experimental protocols for their evaluation.
The Physicochemical & Electronic Dichotomy
The structural divergence between fluorine and chlorine is rooted in their atomic radii and electronegativity, which translate into distinct stereoelectronic effects when appended to a nitrobenzamide core.
Fluorine is the most electronegative element, exerting a profound inductive electron-withdrawing effect (-I) while simultaneously acting as a weak resonance donor (+M) due to the overlap of its 2p orbitals with the aromatic ring[1]. Its small van der Waals radius makes it a classical bioisostere for hydrogen or oxygen. Conversely, chlorine is significantly larger, more lipophilic, and possesses 3p orbitals that overlap poorly with the aromatic system, making its inductive withdrawal the dominant electronic feature.
Table 1: Comparative Physicochemical Properties of Halogenated Nitroarenes
| Property | Fluoro-Nitrobenzamide | Chloro-Nitrobenzamide | Impact on Drug Design |
| Van der Waals Radius | 1.47 Å | 1.75 Å | Fluorine mimics H/O; Chlorine fills deep hydrophobic pockets. |
| Electronegativity (Pauling) | 3.98 | 3.16 | F creates a highly polarized, electrophilic aromatic core[1]. |
| Aromatic C–X Bond Energy | ~126 kcal/mol | ~96 kcal/mol | C–F bonds are highly resistant to cytochrome P450 metabolism. |
| Lipophilicity (Hansch | 0.14 | 0.71 | Chlorine significantly drives up LogP and membrane permeability. |
| SNAr Leaving Group Ability | Excellent | Poor to Moderate | F stabilizes the Meisenheimer complex, accelerating addition[1]. |
Mechanistic Causality in Chemical Reactivity (SNAr)
The defining chemical feature of halogenated nitrobenzamides is their susceptibility to Nucleophilic Aromatic Substitution (SNAr). The nitro group and the carboxamide moiety strongly deplete electron density from the aromatic ring, activating the ortho and para positions for nucleophilic attack.
The Fluorine Anomaly: In aliphatic SN1/SN2 reactions, fluorine is a terrible leaving group due to the high C–F bond strength. However, in SNAr, fluoro-nitrobenzamides react orders of magnitude faster than chloro-nitrobenzamides .
Causality: The rate-determining step in SNAr is not the cleavage of the carbon-halogen bond, but rather the initial addition of the nucleophile to form the anionic Meisenheimer complex[1]. Fluorine's extreme electronegativity withdraws electron density via the
Fig 1: SNAr pathway for halogenated nitrobenzamides highlighting the Meisenheimer intermediate.
Strategic Application in Drug Design & SAR
The stark difference in SNAr reactivity dictates how these two scaffolds are utilized in medicinal chemistry.
Case Study A: Tuning Covalent Warheads (Anti-Cancer Toxins)
When designing Targeted Covalent Inhibitors (TCIs), the warhead must possess "Goldilocks" reactivity: stable enough to avoid indiscriminate reactions with off-target cellular thiols (e.g., glutathione), but reactive enough to cross-link with the target protein upon binding.
In the development of benzamide anti-cancer toxins targeting
Fig 2: Mechanism of action for benzamide anti-cancer toxins via covalent tubulin modification.
Case Study B: Reversible Binders (Anti-Leishmanial Agents)
In non-covalent drug design, halogens are used to modulate lipophilicity and block metabolic liabilities. In the optimization of 2,4,5-trisubstituted benzamides for Leishmaniasis, a 2-chloro-4-fluoro-5-nitrobenzamide core was utilized[4]. Causality: The fluorine at the C-4 position blocks oxidative metabolism while maintaining a small steric footprint, whereas the chlorine at the C-2 position forces the aromatic ring out of plane with the amide bond, locking the molecule into its bioactive conformation and increasing lipophilic efficiency (LipE)[5].
Experimental Methodologies: Self-Validating Systems
To empirically validate the reactivity differences between these scaffolds, the following protocols establish a self-validating workflow utilizing orthogonal analytical techniques.
Protocol 1: Synthesis of N-Substituted Benzamides via SNAr
Objective: Exploit the high reactivity of 4-fluoro-3-nitrobenzamide to synthesize a functionalized piperazine derivative. Causality of Reagents: N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent because it solvates the nucleophile without hydrogen-bonding to it, maximizing its nucleophilicity. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to scavenge the liberated HF, preventing the protonation and subsequent deactivation of the piperazine nucleophile.
Step-by-Step Procedure:
-
Initiation: Dissolve 4-fluoro-3-nitrobenzamide (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M) under an inert nitrogen atmosphere.
-
Base Addition: Add DIPEA (2.5 eq, 25 mmol) via syringe.
-
Nucleophile Addition: Slowly add 1-methylpiperazine (1.2 eq, 12 mmol) dropwise at 0 °C to control the exothermic Meisenheimer complex formation.
-
Reaction & In-Process Control (IPC): Warm to room temperature and stir for 2 hours. Self-Validation: Pull a 10 µL aliquot, quench in 1 mL MeCN/H2O, and analyze via LC-MS. The reaction is complete when the starting mass (
) is entirely replaced by the product mass ( ). -
Workup: Pour the mixture into ice water to precipitate the product. Filter, wash with cold water, and dry under high vacuum.
Protocol 2: Kinetic Profiling of Halogen Reactivity (HPLC Assay)
Objective: Quantify the reaction rate constants (
Step-by-Step Procedure:
-
Preparation: Prepare 10 mM stock solutions of 4-fluoro-3-nitrobenzamide and 4-chloro-3-nitrobenzamide in DMSO. Prepare a 1.0 M solution of morpholine in DMSO.
-
Incubation: In two separate thermostated vials at 25 °C, mix 100 µL of the halogenated stock with 900 µL of the morpholine solution.
-
Sampling: At precise intervals (e.g., 1, 5, 10, 30, 60 minutes), extract 10 µL aliquots and immediately quench into 990 µL of 1% TFA in Acetonitrile to halt the reaction.
-
HPLC Quantification: Inject the quenched samples onto a C18 Reverse-Phase HPLC column (UV detection at 254 nm). Integrate the area under the curve (AUC) for the starting material peaks.
-
Data Validation: Plot
versus time ( ). Self-Validation: The data must yield a straight line ( ). The negative slope of this line equals the pseudo-first-order rate constant ( ). The fluoro-derivative will exhibit a slope substantially steeper than the chloro-derivative.
References
-
A Multipronged Approach Establishes Covalent Modific
-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins. Journal of Medicinal Chemistry (ACS Publications). 2 -
Optimization of Orally Bioavailable Antileishmanial 2,4,5-Trisubstituted Benzamides. Journal of Medicinal Chemistry (ACS Publications). 4
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. 1
Sources
Structural Validation of N-Benzyl-2-chloro-4-nitrobenzamide: A Comparative Guide to X-Ray Diffraction Platforms
As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter a critical bottleneck in drug development: the unambiguous 3D structural validation of active pharmaceutical ingredient (API) intermediates. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming 2D connectivity and molecular weight, they fall short of mapping precise spatial arrangements, crystallographic packing, and polymorphic states.
This guide provides an objective, data-driven comparison of X-ray diffraction (XRD) modalities for validating the synthesis of N-benzyl-2-chloro-4-nitrobenzamide , a highly functionalized pharmacophore. By examining the causality behind our synthetic choices and comparing the performance of Next-Generation Benchtop Single-Crystal XRD (SCXRD) against traditional floor models and Powder XRD (PXRD), this document serves as a comprehensive framework for analytical decision-making.
Synthesis and Crystallization Protocol
To evaluate our analytical instruments, we must first generate a self-validating chemical system. The synthesis of N-benzyl-2-chloro-4-nitrobenzamide relies on a chemoselective nucleophilic acyl substitution.
Experimental Methodology
-
Reaction Setup: Dissolve 2-chloro-4-nitrobenzoyl chloride (1.0 eq, 10 mmol) in 25 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.
-
Amine Addition: Add triethylamine (TEA, 1.5 eq) to act as an acid scavenger. Slowly add benzylamine (1.1 eq) dropwise over 15 minutes.
-
Causality: The highly electrophilic acyl carbon reacts rapidly with the benzylamine nucleophile. The dropwise addition at 0 °C controls the exothermic reaction and prevents di-acylation. Furthermore, the presence of TEA prevents the precipitation of benzylamine hydrochloride, which would otherwise stall the reaction and reduce yield.
-
-
Propagation: Remove the ice bath, allowing the mixture to warm to room temperature, and stir for 4 hours.
-
Workup: Quench the reaction with 30 mL of saturated aqueous NaHCO₃. Extract the organic layer, wash sequentially with 1M HCl (to remove unreacted amine) and brine, then dry over anhydrous Na₂SO₄. Concentrate in vacuo to yield the crude amide.
-
Crystallization (Critical Step): Dissolve the crude solid in a minimum volume of boiling ethanol. Allow the vial to cool to room temperature naturally, then loosely cap it to permit slow solvent evaporation over 48–72 hours.
-
Causality: Rapid precipitation kinetically traps the molecules in amorphous or metastable polymorphic states. Slow evaporation maintains a low degree of supersaturation, promoting the thermodynamic growth of highly ordered, defect-free single crystals (>50 µm) required for high-resolution SCXRD[1].
-
Workflow for the synthesis and crystallization of N-benzyl-2-chloro-4-nitrobenzamide.
Comparative Analysis of X-Ray Diffraction Platforms
Once single crystals are isolated, the next step is structural elucidation. Historically, solving the structure of heavily substituted benzamides required massive, high-maintenance floor-model diffractometers. Today, Next-Gen Benchtop SCXRDs have disrupted this paradigm. Below, we compare the benchtop product against two standard alternatives: Traditional Floor-Model SCXRD and Powder XRD (PXRD).
The Contenders
-
The Product: Next-Gen Benchtop SCXRD. Utilizes a low-power (e.g., 50W) microfocus sealed tube X-ray source (Cu K-α) paired with a highly sensitive Hybrid Photon Counting (HPC) detector.
-
Alternative 1: Traditional Floor-Model SCXRD. Employs a high-power (3kW+) rotating anode source. Historically the gold standard for weakly diffracting or microscopic crystals.
-
Alternative 2: Powder XRD (PXRD). Analyzes bulk microcrystalline powder. Excellent for phase purity but notoriously difficult for de novo structure solution.
Performance Data Comparison
| Parameter | Next-Gen Benchtop SCXRD | Traditional Floor-Model SCXRD | Powder XRD (PXRD) |
| Optimal Sample Size | 50 – 150 µm | 10 – 50 µm | Bulk Powder (>10 mg) |
| X-Ray Source | Microfocus Sealed Tube (Cu/Mo) | Rotating Anode (Cu/Mo) | Sealed Tube (Cu) |
| Detector Technology | HPC (Zero dark noise) | CCD / HPC | Scintillation / 1D Strip |
| Data Collection Time | 1.5 – 4 Hours | 0.5 – 2 Hours | 15 Mins – 1 Hour |
| Structure Solution | Direct Methods (ab initio) | Direct Methods (ab initio) | Rietveld Refinement / CSP |
| Infrastructure Footprint | < 1 m² (Standard Lab Bench) | > 4 m² (Dedicated Room/Chiller) | 1 – 2 m² |
| Relative Cost Factor | $ |
Scientific Grounding: Why Benchtop SCXRD Wins for Routine Validation
1. Source Intensity vs. Detector Sensitivity: Traditional floor models rely on brute-force X-ray flux (rotating anodes) to generate diffraction patterns from small organic crystals. However, rotating anodes require complex water-cooling infrastructure and frequent filament replacements. Next-Gen Benchtop systems solve this by pairing a highly focused microfocus source with an HPC detector. Because HPC detectors have zero read noise and zero dark current, the signal-to-noise ratio is vastly improved, allowing a 50W benchtop system to resolve the structure of our N-benzyl-2-chloro-4-nitrobenzamide crystal just as accurately as a 3kW floor model, albeit with a slightly longer exposure time.
2. The Limitations of PXRD for De Novo Solution: While PXRD is incredibly fast for confirming bulk phase purity, solving a novel 3D structure solely from powder data is mathematically grueling. Powder diffraction collapses 3D reciprocal space into a 1D pattern, leading to severe peak overlap. As demonstrated in recent studies on benzamide polymorphism, solving such structures from PXRD often requires computationally expensive Crystal Structure Prediction (CSP) algorithms and molecular dynamics simulations to model stacking faults and disorder[2]. Therefore, if single crystals can be grown, SCXRD is the objectively superior choice for initial structural validation.
Decision matrix for selecting the appropriate X-ray diffraction modality for structural validation.
Interpreting the Structural Data
Upon running the N-benzyl-2-chloro-4-nitrobenzamide crystal through the Benchtop SCXRD (using Cu K-α radiation, λ = 1.54184 Å), the structure is solved using intrinsic phasing.
The resulting anisotropic displacement parameters will validate two critical structural features:
-
Regiochemistry: The data will definitively show the benzylamine nitrogen bonded to the carbonyl carbon, proving that no unintended nucleophilic aromatic substitution (S_NAr) occurred at the chloro- or nitro-substituted positions of the aromatic ring.
-
Conformational Geometry: Benzamides heavily substituted at the ortho position (like our 2-chloro group) experience severe steric hindrance. SCXRD data typically reveals a "twisted-T" conformation, where the planes of the aryl rings are twisted significantly out of the central amide plane[3]. This 3D spatial geometry is impossible to deduce from 1H-NMR or LC-MS alone, yet it is the exact data required for accurate in silico molecular docking studies during drug discovery.
Conclusion
For the structural validation of newly synthesized API intermediates like N-benzyl-2-chloro-4-nitrobenzamide, Next-Generation Benchtop SCXRD offers the optimal balance of performance, footprint, and cost. It effectively democratizes high-resolution crystallography, allowing synthetic chemists to bypass the bottleneck of core-facility floor models without resorting to the computationally heavy and often ambiguous structure-from-powder (PXRD) workflows.
References
-
Crystal Structure Prediction as a Tool for Identifying Components of Disordered Structures from Powder Diffraction: A Case Study of Benzamide II Source: Crystal Growth & Design (ACS Publications) URL:[Link]
-
Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives Source: Molecules (MDPI) URL:[Link]
-
Powder diffraction reveals the crystal structure of the metastable polymorph of benzamide Source: European Synchrotron Radiation Facility (ESRF) URL:[Link]
Sources
Safety Operating Guide
N-benzyl-2-chloro-4-nitrobenzamide proper disposal procedures
As a Senior Application Scientist, establishing a rigorous, compliant, and scientifically sound disposal protocol for complex organic intermediates is just as critical as the synthesis itself. N-benzyl-2-chloro-4-nitrobenzamide (CAS: 346723-24-8) presents a dual-hazard profile: it contains both a halogenated moiety (aryl chloride) and an energetic, electron-withdrawing functional group (nitroaromatic).
Mishandling this compound during the waste consolidation phase can lead to regulatory fines, environmental contamination, or dangerous exothermic reactions in the waste accumulation area. This guide provides a self-validating, mechanistic blueprint for the safe segregation, packaging, and ultimate destruction of this compound.
Chemical Profiling & Mechanistic Hazard Assessment
To design an effective disposal strategy, we must first understand the molecular behavior of the waste. The chemical structure of N-benzyl-2-chloro-4-nitrobenzamide dictates its end-of-life logistics.
| Parameter | Classification / Data | Operational Implication for Disposal |
| Chemical Identity | N-benzyl-2-chloro-4-nitrobenzamide | Target analyte; must be explicitly listed on waste manifests. |
| Halogen Content | Aryl Chloride | Mandates high-temperature incineration to prevent the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs)[1]. |
| Nitroaromatic Group | Electrophilic / Oxidizing Potential | The nitro group inductively withdraws electrons, sensitizing the ring to nucleophilic attack[2]. Do not mix with strong bases or reducing agents. |
| EPA RCRA Status | Halogenated Organic Compound (HOC) | Strictly regulated under 40 CFR § 268.32; mixed liquid waste often carries the F002 waste code[3]. |
The Causality of Segregation: Why Standard Disposal Fails
Do not treat this compound as standard non-hazardous organic waste. The reasoning is grounded in two fundamental chemical realities:
-
The Dioxin Threat: Standard combustion of chlorinated aromatics at lower temperatures (<800°C) provides the perfect thermodynamic environment for the synthesis of dioxins and furans. Therefore, this waste must be strictly segregated into a "Halogenated" stream destined for a specialized rotary kiln incinerator[4].
-
Nucleophilic Aromatic Substitution (SNAr) Risks: The nitro functional group is highly polar and electrophilic[2]. If this waste is inadvertently mixed in a carboy containing strong nucleophiles (e.g., amines, alkoxides) or strong reducing agents, the activated aryl chloride can undergo an SNAr reaction. This generates unexpected heat and gas, potentially over-pressurizing the sealed waste container.
Operational Workflow: Bench-to-Bin Protocols
To ensure absolute safety, every disposal action must be a self-validating system. Follow these step-by-step methodologies for managing both solid and liquid waste streams.
Protocol A: Solid Waste Management (Powders, Filters, and Contaminated PPE)
Objective: Isolate pure compound and contaminated consumables from incompatible chemical streams.
-
Primary Containment: Collect all solid residues, filter papers, and contaminated spatulas in a dedicated, chemically inert High-Density Polyethylene (HDPE) container. Do not use metal drums, as trace moisture and chlorides can initiate pitting corrosion.
-
Compatibility Verification (Self-Validation): Before adding new solid waste to the bin, visually inspect the contents. Ensure no damp materials containing strong bases (like NaOH pellets) or reactive metals (like Zinc dust) are present.
-
Sealing and Labeling: Seal the container with a secure, threaded lid. Affix a GHS-compliant hazardous waste label. Explicitly write: "Halogenated Organic Solid Waste - Contains Nitroaromatics (N-benzyl-2-chloro-4-nitrobenzamide)."
Protocol B: Liquid Waste Consolidation (Reaction Mother Liquors and Rinses)
Objective: Safely bulk solvent-dissolved compound while preventing in-situ reactions.
-
Solvent Segregation: Route all liquid mixtures containing this compound into a carboy specifically designated for Halogenated Solvents . If the compound is dissolved in Dichloromethane (DCM), the entire mixture is classified under EPA waste code F002[3].
-
pH Validation (Self-Validation): Before transferring the mother liquor into the bulk carboy, test an aliquot with a universal pH strip. The pH must be neutral (pH 6–8). If the solution is highly basic or acidic, neutralize it in a separate fume hood before bulking to prevent exothermic degradation in the carboy.
-
Headspace Management: Never fill the liquid waste carboy beyond 80% capacity. Halogenated solvents have high vapor pressures; leaving 20% headspace prevents hydrostatic rupture due to ambient temperature fluctuations.
-
Secondary Containment: Place the active waste carboy in a secondary spill tray capable of holding 110% of the carboy's volume.
Logistics and Destruction Pathway
Once the waste leaves your loading dock via a licensed hazardous waste contractor, its destruction must follow a strict physical chemistry pathway to ensure environmental compliance.
Fig 1: Segregation, verification, and destruction workflow for halogenated nitroaromatic waste.
The Destruction Mechanism: The contractor will subject the waste to High-Temperature Incineration (HTI). The furnace operates at temperatures exceeding 1100°C with a residence time of greater than 2 seconds. This immense thermal energy cleaves the robust C-Cl and C-NO2 bonds, fully oxidizing the carbon skeleton into CO2 and H2O. The liberated chlorine radicals form Hydrogen Chloride (HCl) gas, which is subsequently captured and neutralized by an alkaline wet scrubber system (typically using calcium hydroxide) before any exhaust is released into the atmosphere.
References
-
Title: EPA HAZARDOUS WASTE CODES Source: Western Kentucky University (WKU) / US EPA URL: [Link]
-
Title: C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal Source: Chemical & Engineering News (C&EN) / YouTube URL: [Link]
-
Title: Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]
-
Title: Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report Source: US Environmental Protection Agency (EPA) URL: [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling N-benzyl-2-chloro-4-nitrobenzamide
This guide provides essential safety and handling protocols for N-benzyl-2-chloro-4-nitrobenzamide, tailored for researchers, scientists, and professionals in drug development. In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, the following recommendations are synthesized from data on structurally analogous chlorinated nitroaromatic compounds. This proactive, safety-first approach is designed to ensure maximum protection in the laboratory.
The core principle of this guide is to treat N-benzyl-2-chloro-4-nitrobenzamide with a high degree of caution, assuming it may possess hazards similar to related chemicals, which include potential for skin and eye irritation, toxicity upon ingestion or inhalation, and other health risks associated with chlorinated and nitrated aromatic compounds.[1][2][3]
Hazard Assessment and Risk Mitigation
N-benzyl-2-chloro-4-nitrobenzamide is a molecule that combines several chemical motifs of toxicological concern: a chlorinated aromatic ring, a nitro group, and a benzamide structure. This combination necessitates a stringent approach to personal protection.
-
Chlorinated Aromatic Compounds: These can be persistent in the environment and may have toxic effects.[4]
-
Nitroaromatic Compounds: Many compounds in this class are known to be toxic and mutagenic.[3][5]
-
Benzamides: While a common scaffold in pharmaceuticals, some can be irritants or sensitizers.[2][6]
Given these structural alerts, all handling of N-benzyl-2-chloro-4-nitrobenzamide should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] An eyewash station and safety shower must be readily accessible.[7]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is critical when direct handling of N-benzyl-2-chloro-4-nitrobenzamide is necessary. The following table outlines the minimum required PPE.
| PPE Category | Recommended Equipment | Standard/Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield | ANSI Z87.1 (US) or EN 166 (EU) | Protects against splashes of the compound in solution and airborne particles of the solid. A face shield offers a broader range of protection for the entire face.[7][8] |
| Hand Protection | Chemical-resistant gloves (Butyl rubber or Viton® recommended for prolonged contact) | EN 374 | Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination. For extended handling, more robust materials like butyl rubber or Viton® are recommended based on their resistance to aromatic and chlorinated compounds.[7][8][9] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs | N/A | Provides a barrier against accidental spills and contamination of personal clothing.[10] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges | N/A | While primary respiratory protection is a fume hood, a respirator should be available for emergency situations such as a large spill or failure of ventilation.[7][11] |
| Foot Protection | Closed-toe, chemical-resistant shoes | N/A | Protects feet from spills and falling objects.[10] |
Operational Plan: From Bench to Disposal
A systematic workflow is essential to minimize the risk of exposure. The following diagram illustrates the key stages of handling N-benzyl-2-chloro-4-nitrobenzamide and the corresponding safety measures.
Caption: A procedural workflow for the safe handling of N-benzyl-2-chloro-4-nitrobenzamide.
Step-by-Step Handling Procedure:
-
Preparation:
-
Before entering the laboratory, ensure you are wearing closed-toe shoes and long pants.
-
Don a flame-resistant lab coat, ensuring it is fully buttoned.
-
Put on chemical safety goggles.
-
Verify that the chemical fume hood is functioning correctly.
-
Don the appropriate chemical-resistant gloves (double-gloving is recommended).
-
-
Handling:
-
All manipulations of solid and dissolved N-benzyl-2-chloro-4-nitrobenzamide must be performed inside a certified chemical fume hood.
-
When weighing the solid compound, use a spatula and weighing paper. Avoid creating dust.
-
If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
During reactions, ensure the apparatus is securely clamped and that any potential pressure build-up is safely managed.
-
-
Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with the compound.
-
Dispose of all contaminated materials as hazardous waste.
-
Emergency Procedures
In the event of an exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[13]
Disposal Plan
Proper disposal is a critical aspect of laboratory safety and environmental responsibility.[7] As a chlorinated and nitrated compound, N-benzyl-2-chloro-4-nitrobenzamide waste must be treated as hazardous.[4][7]
Caption: Waste disposal workflow for N-benzyl-2-chloro-4-nitrobenzamide.
Disposal Steps:
-
Segregation: All waste containing N-benzyl-2-chloro-4-nitrobenzamide, including unused product, reaction byproducts, contaminated solvents, and disposable PPE, should be collected in a designated, properly labeled, and leak-proof container for "Halogenated Organic Waste".[7]
-
Container Rinsing: Empty containers that held the compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste.[7] Subsequent rinses should also be collected as hazardous waste.
-
Disposal: The sealed waste container should be stored in a designated satellite accumulation area until it is collected by a licensed hazardous waste disposal company. Do not pour any waste down the drain.[7]
By adhering to these stringent safety protocols, researchers can confidently and safely handle N-benzyl-2-chloro-4-nitrobenzamide, ensuring the integrity of their work and the protection of themselves and their colleagues.
References
- BenchChem. (n.d.). Essential Guide to the Proper Disposal of 2-Chloro-3-nitro-6-phenylpyridine.
- Chemsrc. (n.d.). CAS#:349397-69-9 | N-benzyl-2-chloro-N-methyl-4-nitrobenzamide.
- BenchChem. (n.d.). Personal protective equipment for handling GLP-1(9-36)amide.
- Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
- U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment.
- Arora, P. K., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds. Applied Microbiology and Biotechnology, 93(6), 2265–2277.
- Fisher Scientific. (2025). Safety Data Sheet: 4-Nitrobenzyl chloroformate.
- MDPI. (2024). Biological Treatment of Nitroaromatics in Wastewater.
- Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-4-nitrobenzamide.
- Sigma-Aldrich. (2025). Safety Data Sheet: 4-Nitrobenzyl alcohol.
- TCI Chemicals. (2018). Safety Data Sheet: 4-Nitrobenzamide.
- ResearchGate. (n.d.). Degradation of chlorinated nitroaromatic compounds by genetically engineered bacteria.
- University of California, Santa Barbara. (2015). Personal Protective Equipment Selection Guide.
- PubChem. (n.d.). N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide.
- Hazchem Safety. (2025). How To Choose The Right PPE For Chemical Handling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
